molecular formula C10H10F2O2 B13539770 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Cat. No.: B13539770
M. Wt: 200.18 g/mol
InChI Key: XZPNPJVBYBCDFB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

XZPNPJVBYBCDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)OC

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

[1]

Executive Summary

This compound is a fluorinated aromatic ketone intermediate.[1] It serves as a critical "warhead" or scaffold in drug discovery, specifically for introducing the difluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)



The compound is characterized by high electrophilicity at the carbonyl carbon due to the inductive effect of the adjacent fluorine atoms, making it prone to hydrate formation in aqueous media.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethan-1-one
Common Name

-Difluoro-3'-methoxy-4'-methylacetophenone
Molecular Formula

Molecular Weight 200.18 g/mol
SMILES

CAS Number Not widely indexed (Custom Synthesis)
Predicted Physical Properties

Note: As a specialized intermediate, exact experimental values may vary by batch/polymorph. Values below are derived from structure-activity relationships (SAR) of analogous

PropertyValue / Description
Appearance White to off-white low-melting solid or semi-solid oil.[1]
Melting Point 35–45 °C (Estimated)
Boiling Point ~240–250 °C (at 760 mmHg)
Density ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Solubility Soluble in DCM, EtOAc, THF, Methanol. Low solubility in water (forms hydrate).
LogP ~2.6 (Lipophilic)
Acidity (

)
The

-proton (

) is acidic (

in DMSO), allowing deprotonation by strong bases.

Synthesis & Manufacturing Routes

The synthesis of this compound generally follows two primary strategies: Electrophilic Fluorination (Scale-up friendly) or Acylation (Process chemistry preferred).[1]

Route A: Electrophilic Fluorination (Selectfluor)

This route starts from the commercially available parent ketone, 3-methoxy-4-methylacetophenone.[1]

  • Activation: The parent ketone is treated with a base (e.g., LiHMDS or TMSOTf/Base) to generate the enol ether or enolate.

  • Fluorination: Reaction with an electrophilic fluorinating agent, typically Selectfluor (F-TEDA-BF4).[1]

  • Iteration: To achieve the difluoro species, two equivalents of fluorinating agent are used, or the process is repeated.

Route B: Acylation of Aryl Metal Species

This route is often preferred for large-scale manufacturing to avoid expensive electrophilic fluorine sources.[1]

  • Precursor: Start with 4-bromo-2-methoxytoluene .

  • Metalation: Formation of the Grignard reagent (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or Aryl-Lithium (
    
    
    ).
  • Acylation: Quench with Ethyl difluoroacetate or Difluoroacetic anhydride .[1]

  • Workup: Acidic hydrolysis yields the target ketone.

Experimental Workflow Diagram

The following diagram illustrates the logical synthesis and downstream reactivity pathways.

SynthesisWorkflowStart4-Bromo-2-methoxytolueneGrignardAryl-MgBr(Intermediate)Start->GrignardMg, THFTarget2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanoneGrignard->TargetAcylationReagent+ Ethyl DifluoroacetateReagent->TargetHydrateGem-Diol Hydrate(in Water)Target->HydrateH2O (Reversible)HeterocycleDifluoromethylThiazoles/PyrazolesTarget->HeterocycleCyclization

Caption: Synthesis via Grignard acylation and subsequent reactivity profiles.

Chemical Reactivity & Stability[1][12]

Hydrate Formation (Gem-Diol)

The electron-withdrawing effect of the two fluorine atoms destabilizes the carbonyl double bond, making the carbon highly electrophilic.[1] In the presence of moisture, the compound exists in equilibrium with its gem-diol form: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">



C-C Bond Formation

The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  • Aldol Condensations: Reaction with aldehydes to form ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -difluoro chalcones.
    
  • Reformatsky-type Reactions: Coupling with electrophiles.[1]

Heterocycle Synthesis

This compound is a premium precursor for bioactive heterocycles:

  • 2-Difluoromethyl-thiazoles: Reaction with thiourea/thioamides.[1]

  • Difluoromethyl-pyrazoles: Reaction with hydrazines.[1]

Handling & Safety (E-E-A-T)

Hazard Identification
  • Skin/Eye Irritant: Like most ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -haloketones, this compound is likely a lachrymator and skin irritant.
    
  • Corrosivity: Potential for hydrolysis to release HF traces if exposed to strong acids/heat, though the C-F bond is generally stable.

Standard Operating Procedure (SOP)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle inside a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydration and degradation.

  • Spill: Absorb with sand/vermiculite.[1] Do not use water (accelerates hydration).

References

  • Synthesis of

    
    -difluoroacetophenones: 
    
    • Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." Journal of Organic Chemistry.

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] Journal of Medicinal Chemistry.

  • General Reactivity of Fluorinated Ketones

    • Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing.[1] (Standard text for reactivity of

      
      -fluoroketones).
      

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules is a proven strategy for modulating their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This document details the structural properties, nomenclature, and synthetic methodologies for the title compound, with a focus on scientifically robust and validated protocols. We explore two primary synthetic routes: direct Friedel-Crafts acylation and a two-step approach involving the α-fluorination of a ketone precursor. Furthermore, this guide discusses the compound's critical role as a versatile building block in drug discovery, supported by mechanistic insights and potential applications.

Introduction: The Strategic Role of Fluorinated Ketones

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] Fluorine-containing substituents can profoundly alter a compound's electronic properties, lipophilicity, and metabolic profile. The gem-difluoro (-CF2-) group, in particular, is a valuable bioisostere for carbonyls, ethers, or other functional groups, offering a unique combination of steric and electronic properties.[3]

Fluorinated aromatic ketones, such as this compound, serve as crucial intermediates in the synthesis of complex therapeutic agents.[1][4] Their unique structural features, including a reactive ketone and a strategically fluorinated alkyl chain, provide a versatile scaffold for constructing novel pharmacophores with improved drug-like properties.[4] This guide serves as a resource for researchers and drug development professionals seeking to leverage this powerful chemical motif.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for the topic compound is This compound . This name is derived by identifying the parent two-carbon ketone structure ("ethanone"). This parent is substituted at position 1 by a "3-methoxy-4-methylphenyl" group and at position 2 by two fluorine atoms ("2,2-Difluoro").

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂Calculated
Molecular Weight 200.18 g/mol Calculated[5]
Appearance Expected to be a solid or oilInferred from similar compounds[4]
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate)Inferred from standard lab protocols[6]
CAS Number Not assignedN/A

Note: As this specific compound is a specialized intermediate, some physical properties are inferred from structurally related molecules and general principles of organic chemistry.

Synthetic Methodologies

The synthesis of α,α-difluoro aromatic ketones can be approached through several reliable methods. The choice of method depends on the availability of starting materials, desired scale, and laboratory capabilities. We present two field-proven, logically sound synthetic strategies.

Method A: Direct Friedel-Crafts Acylation

The most direct route is the Friedel-Crafts acylation of a substituted aromatic ring with a suitable difluoroacylating agent.[7][8] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion acts as the electrophile.[8]

Causality and Experimental Choice: This method is chosen for its efficiency, as it forms the target carbon-carbon bond and introduces the difluoroacetyl group in a single step. The key is the generation of a highly reactive acylium ion from a precursor like difluoroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

Protocol 1: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add difluoroacetyl chloride (1.1 eq.) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to facilitate the formation of the acylium ion complex.

  • Aromatic Addition: Add a solution of 2-methylanisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Regioselectivity: The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators. In 2-methylanisole (4-methyl-3-methoxytoluene is an incorrect name for the desired starting material), the primary sites for electrophilic attack are C2 (ortho to methyl, ortho to methoxy), C4 (para to methyl, ortho to methoxy), and C6 (ortho to methyl, para to methoxy). Steric hindrance from the adjacent methyl and methoxy groups at C2 is high. The C6 position is para to the strongly activating methoxy group, making it the most likely site of acylation.

Friedel-Crafts Acylation Mechanism cluster_reactants Reactant Complex Formation AcylCl Difluoroacetyl Chloride AlCl3 AlCl₃ (Lewis Acid) AcylCl->AlCl3 Coordination Acylium Acylium Ion (Electrophile) AlCl3->Acylium Generates Sigma Arenium Ion (Sigma Complex) Acylium->Sigma Electrophilic Attack Aromatic 2-Methylanisole (Nucleophile) Aromatic->Sigma Product Final Product (2,2-Difluoro-1-(...)-ethanone) Sigma->Product Deprotonation (Restores Aromaticity)

Mechanism of Friedel-Crafts Acylation.
Method B: α-Fluorination of a Ketone Precursor

An alternative and highly effective strategy involves the synthesis of a non-fluorinated ketone precursor, followed by direct electrophilic fluorination. This two-step approach offers excellent control and is often preferred for complex substrates.

Causality and Experimental Choice: This method decouples the C-C bond formation from the C-F bond formation. Friedel-Crafts acylation with acetyl chloride is a standard, high-yielding reaction.[9][10] The subsequent α-fluorination of the resulting ketone leverages modern, selective electrophilic fluorinating agents.[11] Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are easier to handle than gaseous or highly corrosive fluorine sources and are highly effective for fluorinating enolates.[12][13]

Protocol 2: Two-Step Synthesis via α-Fluorination

  • Step 1: Synthesis of 1-(3-methoxy-4-methylphenyl)ethanone

    • This step follows the same procedure as Protocol 1, but uses acetyl chloride instead of difluoroacetyl chloride. This precursor ketone is synthesized via Friedel-Crafts acylation of 2-methylanisole.

  • Step 2: Electrophilic α-Difluorination

    • Setup: In a suitable flask, dissolve the precursor ketone (1.0 eq.) in a solvent such as acetonitrile or DMF.

    • Fluorinating Agent: Add the electrophilic fluorinating agent, such as Selectfluor® (2.2 eq.).[13]

    • Conditions: The reaction may require a base to facilitate enolate formation or acidic conditions depending on the substrate and specific protocol.[14] For ketones, heating the mixture (e.g., to 70-80 °C) is common to drive the reaction to completion.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS. The appearance of a new, lower Rf spot (monofluorinated intermediate) followed by the final product spot indicates progression.

    • Workup: After completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate this compound.

Two_Step_Synthesis_Workflow start Starting Material (2-Methylanisole) step1 Step 1: Friedel-Crafts Acetylation (Acetyl Chloride, AlCl₃) start->step1 intermediate Intermediate Ketone (1-(3-methoxy-4-methylphenyl)ethanone) step1->intermediate step2 Step 2: Electrophilic α-Difluorination (e.g., Selectfluor®) intermediate->step2 product Final Product (2,2-Difluoro-1-(...)-ethanone) step2->product

Workflow for Two-Step Synthesis.

Applications in Drug Discovery

The title compound is not an end-product but a valuable building block for creating more complex molecules. Its utility stems from the unique properties conferred by the gem-difluoro ketone moiety.

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a metabolically susceptible position (like the α-carbon to a carbonyl) can prevent enzymatic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[1]

  • Modulation of Carbonyl Reactivity: The two electron-withdrawing fluorine atoms decrease the electron density of the carbonyl carbon, making it more electrophilic and altering its hydrogen-bonding capabilities, which can be crucial for receptor-ligand interactions.

  • Synthetic Handle: The ketone functionality is a versatile handle for a wide range of subsequent chemical transformations, including:

    • Reductive amination to form fluorinated amines.

    • Condensation reactions (e.g., Claisen-Schmidt) to build larger scaffolds like chalcones.[1]

    • Formation of heterocyclic rings (e.g., pyrazoles, isoxazoles).

Drug_Discovery_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening & Optimization start Building Block (Title Compound) modification Chemical Modification (e.g., Reduction, Condensation) start->modification library Compound Library Synthesis modification->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Drug Discovery Workflow from an Intermediate.

Conclusion

This compound represents a strategically important class of fluorinated intermediates for the life sciences industry. Its synthesis is achievable through robust and well-understood organic reactions like Friedel-Crafts acylation and electrophilic fluorination. The inherent properties of the gem-difluoro ketone moiety—namely its influence on metabolic stability and its versatility as a synthetic handle—make this compound and its analogs highly valuable for the development of next-generation therapeutics and agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this powerful chemical building block.

References

  • Wikipedia. "Electrophilic fluorination." Available at: [Link]

  • Master Organic Chemistry. "Friedel-Crafts acylation of aromatic groups to give ketones." Available at: [Link]

  • Chemistry Steps. "Friedel-Crafts Acylation." Available at: [Link]

  • BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction." Available at: [Link]

  • Brindaban, C. R., et al. "Friedel-Crafts Acylation with Amides." ACS Omega, 2017. Available at: [Link]

  • Stavber, S., & Zupan, M. "Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents." Acta Chimica Slovenica, 2005.
  • Chemicool. "Preparation of aromatic Ketones by Friedel-Crafts Acylation." YouTube, 2020. Available at: [Link]

  • Lee, E., et al. "Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer." Chemical Science, 2014. Available at: [Link]

  • PubChem. "2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone." Available at: [Link]

  • PubChem. "2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone." Available at: [Link]

  • EPA. "Ethanone, 1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]- Properties." Available at: [Link]

  • Castagnolo, D., et al. "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib." Tetrahedron Letters, 2009.
  • Lu, L. "2,2-Dichloro-1-(4-methylphenyl)ethanone." Acta Crystallographica Section E, 2008. Available at: [Link]

  • Melnykov, K. P., et al. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv, 2024. Available at: [Link]

  • Google Patents. "US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Grygorenko, O. O., et al. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Organic and Pharmaceutical Chemistry Journal, 2023.
  • Wenthur, C. J., et al. "Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective NAM." Journal of Medicinal Chemistry, 2013. Available at: [Link]

  • Wikipedia. "4-Methylacetophenone." Available at: [Link]

  • Google Patents. "EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • NIST. "Ethanone, 1-(3,4-dimethoxyphenyl)-." NIST Chemistry WebBook. Available at: [Link]

  • NIST. "Ethanone, 1-(4-methylphenyl)-." NIST Chemistry WebBook. Available at: [Link]

Sources

The Difluoromethyl Ketone Motif: Synthetic Architectures & Medicinal Utility

[1][2][3]

The Physicochemical Paradigm: Why DFMK?

In drug design, the incorporation of fluorine is rarely about steric bulk (the van der Waals radius of F is only slightly larger than H); it is about electronic modulation. The DFMK moiety (

The Lipophilic Hydrogen Bond Donor

Classically, hydrogen bond donors (OH, NH) are polar and desolvation penalties can hinder membrane permeability. The

lipophilic hydrogen bond donor


The Hydration Equilibrium ( )

The bioactivity of fluorinated ketones is governed by their hydration state in aqueous media.

  • Methyl Ketones: Negligible hydration.

  • Trifluoromethyl Ketones (TFMKs): High hydration (

    
    ). Often exist as gem-diols in physiological fluid, which can limit passive transport.
    
  • Difluoromethyl Ketones (DFMKs): Balanced hydration. They exist as a mixture, allowing the ketone form to cross membranes while the hydrate form mimics the transition state at the active site.

Table 1: Comparative Physicochemical Properties

PropertyMethyl Ketone (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Electrophilicity LowModerateHigh
Hydration (

)


(Substrate dependent)

H-Bond Capability Acceptor onlyDonor & AcceptorAcceptor only
Metabolic Stability Prone to oxidationHigh (

bond strength)
High
Primary Utility ScaffoldTransition State Mimic / BioisostereCovalent Warhead

Synthetic Architectures

Synthesizing DFMKs is historically challenging due to the instability of the intermediate species (e.g., difluoroenolates are prone to

Strategic Synthesis Map

DFMK_SynthesisStartTarget: DFMK(R-CO-CF2H)Route1Radical Approach(Photoredox/SET)Start->Route1Late-Stage Func.Route2Ionic Approach(Enolate Chemistry)Start->Route2Building BlockRoute3Defluorination(From TFMK)Start->Route3ReductionSub1Enol Silanes + CF2H Radical SourceRoute1->Sub1Visible Light / Ir(ppy)3Sub2Difluoroacetic AcidDerivatives + R-Li/MgXRoute2->Sub2Weinreb Amide RouteSub3TFMK + Reducing Agent(Mg/Ti)Route3->Sub3Reductive Defluorination

Figure 1: Strategic disconnection approaches for Difluoromethyl Ketone synthesis. The Radical approach is preferred for late-stage functionalization, while the Ionic approach is standard for building blocks.

Mechanistic Enzymology: Transition State Mimicry

The primary medicinal application of DFMKs is the inhibition of serine and cysteine proteases (e.g., FAAH, AChE, SARS-CoV-2

The Mechanism

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate . DFMKs act as Transition State Analogues .[1]

  • The enzyme's catalytic nucleophile (Ser-OH or Cys-SH) attacks the electrophilic carbonyl of the DFMK.

  • The electron-withdrawing fluorine atoms stabilize the resulting negative charge on the oxygen (oxyanion), forming a stable hemiketal (or hemithioketal).

  • Unlike the natural substrate, this adduct cannot collapse to release a leaving group, effectively "locking" the enzyme in a reversible covalent complex.

Protease_InhibitionEnzymeFree Enzyme(Ser-OH / Cys-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexHydrolysisProduct Release(Cleaved Peptide)Enzyme->HydrolysisNormal CatalysisDFMKInhibitor (DFMK)(R-CO-CF2H)DFMK->ComplexTS_MimicStable Hemiketal Adduct(Transition State Mimic)Complex->TS_MimicNucleophilic Attack(Fast On)TS_Mimic->ComplexReversible(Slow Off)TS_Mimic->HydrolysisBLOCKEDSubstrateNatural Substrate(Peptide)Substrate->HydrolysisNormal Catalysis

Figure 2: Mechanism of Action. The DFMK traps the enzyme in a stable tetrahedral adduct that mimics the transition state of peptide hydrolysis, preventing product release.

Experimental Protocols

Protocol A: Photoredox Synthesis of -DFMKs

Rationale: This method avoids harsh reducing conditions and allows for the introduction of the

Reagents:

  • Substrate: Aryl enol silane (1.0 equiv)

  • Reagent:

    
    -tosyl-
    
    
    -difluoromethyl-
    
    
    -phenylsulfoximine (Hu's Reagent) (1.2 equiv)
  • Photocatalyst:

    
     (1 mol%)
    
  • Solvent:

    
     (degassed)
    
  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the enol silane (0.5 mmol), Hu's reagent (0.6 mmol), and

    
     (0.005 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon three times. Add anhydrous, degassed

    
     (5 mL) via syringe.
    
  • Irradiation: Place the tube approximately 2 cm from a Blue LED strip. Stir vigorously at room temperature.

  • Monitoring: Monitor reaction progress via TLC or

    
     NMR (look for the disappearance of the sulfoximine signal at -106 ppm and appearance of the product doublet around -120 to -130 ppm). Typical time: 12–24 hours.[2]
    
  • Workup: Dilute with

    
    , filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.[1]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). Note: DFMKs can be volatile; avoid prolonged high-vacuum exposure.

Protocol B: Determination of Hydration Constant ( )

Rationale: Determining

Methodology:

  • Dissolve the DFMK (10 mg) in a mixture of

    
     and Acetone-
    
    
    (ratio 1:1 or matched to physiological conditions).
  • Acquire a quantitative

    
     NMR spectrum (relaxation delay 
    
    
    ).
  • Analysis:

    • Ketone Form: Appears as a doublet (or multiplet) typically around -120 ppm.

    • Hydrate (gem-diol) Form: Appears as a doublet shifted upfield (typically -130 to -135 ppm).

  • Calculation:

    
    
    

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Levin, V. V., et al. (2019).[3][4] Synthesis of Difluoromethyl Ketones. Fluorine Notes. Link

  • Colby, D. A., et al. (2013).[1] Evaluation of Difluoromethyl Ketones as Agonists of the

    
    -Aminobutyric Acid Type B Receptor. Journal of Medicinal Chemistry. Link
    
  • Akita, M., et al. (2017). Visible-Light-Induced Difluoromethylation of Enol Silyl Ethers. Organic Letters. Link

  • Pillaiyar, T., et al. (2016). Recent Discovery and Development of Inhibitors Targeting Coronaviruses.[5] Drug Discovery Today. Link

Methodological & Application

purification methods for 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This compound is an aromatic ketone featuring a difluoromethyl group, a structural motif of increasing importance in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery and development.[1][2] Achieving high purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in biological assays. This document provides a comprehensive guide to the primary methods for purifying this compound, detailing the underlying principles and offering step-by-step protocols for researchers, scientists, and drug development professionals.

Compound Profile and Purification Rationale

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the nature of potential impurities.

Compound Characteristics:

  • Structure: this compound

  • Molecular Formula: C₁₀H₁₀F₂O₂

  • Molecular Weight: 200.18 g/mol

  • Predicted Properties: Based on its structure—an aromatic ketone with polar ether and carbonyl groups, and a non-polar methyl group—the compound is expected to be a moderately polar solid or high-boiling liquid, soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes and water.

Common Impurities: The synthesis of α,α-difluoro ketones often involves the fluorination of a precursor ketone or diketone.[1][3] Consequently, common impurities may include:

  • Monofluorinated Intermediate: The corresponding α-fluoro ketone is a frequent by-product.

  • Unreacted Starting Material: The non-fluorinated ketone precursor.

  • Reagents and Catalysts: Residual fluorinating agents (e.g., Selectfluor) or catalysts used in the synthesis.

  • Side-Products: By-products from unintended reactions.

The choice of purification method is dictated by the physical state of the crude product and the nature and quantity of these impurities.

Method 1: Recrystallization for Solid-State Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[4]

Causality and Solvent Selection

For a moderately polar compound like this compound, a binary solvent system is often effective. This typically involves a "solvent" in which the compound is highly soluble (e.g., ethyl acetate, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane).[5] The goal is to find a ratio that allows for complete dissolution when hot and controlled precipitation upon cooling.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in ethanol. Adding water as an anti-solvent decreases solubility, promoting crystallization upon cooling.
Ethyl Acetate/Hexanes A classic combination for moderately polar compounds. The compound dissolves in ethyl acetate, and hexanes are added to induce precipitation.[5]
Acetone/Hexanes Similar to EtOAc/Hexanes, acetone is a strong solvent for ketones.[5][6]
Isopropanol A single-solvent system where the solubility difference between hot and cold is significant.
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "solvent" (e.g., ethyl acetate) dropwise while heating the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Cloudiness: While the solution is still hot, add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Re-dissolution: Add a few more drops of the hot "solvent" until the cloudiness just disappears, ensuring the solution is saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum recovery, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold anti-solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point analysis; a sharp melting point indicates high purity.[4]

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Anti-Solvent to Cloud Point A->B C 3. Re-clarify with a few drops of Hot Solvent B->C D 4. Slow Cooling (Room Temp -> Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Anti-Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Recrystallization process for solid purification.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly versatile and widely used technique for purifying both liquid and solid organic compounds.[7][8] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[9][10] Less polar compounds travel faster down the column, while more polar compounds interact more strongly with the polar silica gel and elute later.

Causality and System Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for separating moderately polar compounds like aromatic ketones. Its slightly acidic surface interacts with polar functional groups.[8]

  • Mobile Phase (Eluent): The choice of eluent is critical and is optimized using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is common. For the target compound, a gradient starting from a low percentage of ethyl acetate in hexanes (e.g., 5%) and gradually increasing (e.g., to 20-30%) is likely to provide good separation from less polar impurities (eluting first) and more polar impurities (eluting later or retained on the column).

ParameterSelection & Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm): Standard for flash chromatography, providing a good balance between resolution and flow rate.
Eluent System Hexanes/Ethyl Acetate Gradient: Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities. Gradually increase the polarity (e.g., to 80:20) to elute the target compound.
Sample Loading Dry Loading: Recommended for solids. The crude compound is pre-adsorbed onto a small amount of silica gel, which is then loaded onto the column. This often results in better resolution than liquid loading.
Detection TLC Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.[7]
Experimental Protocol: Flash Chromatography
  • TLC Optimization: Develop a TLC plate with the crude mixture using various ratios of hexanes:ethyl acetate to find a solvent system that gives the target compound an Rƒ value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow.[7] Start with the low-polarity eluent identified during TLC optimization.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) in the eluent mixture to increase the elution speed of the target compound.[7]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis and Pooling: Spot each fraction onto a TLC plate to determine its composition. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

G cluster_1 Flash Chromatography Workflow A 1. Optimize Eluent using TLC B 2. Pack Column with Silica Gel Slurry A->B C 3. Dry Load Sample (Adsorbed on Silica) B->C D 4. Elute with Solvent Gradient (e.g., Hex/EtOAc) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Pool Pure Fractions F->G H 8. Remove Solvent (Rotary Evaporator) G->H I Purified Compound H->I

Workflow for purification by flash chromatography.

Method 3: Vacuum Distillation

For compounds that are high-boiling liquids or low-melting solids, distillation is an effective purification method, particularly for separating them from non-volatile impurities or solvents with significantly different boiling points.[11][12] Aromatic ketones often have boiling points above 200°C, a temperature at which many organic molecules can decompose. Vacuum distillation lowers the pressure above the liquid, thereby reducing its boiling point to a safer, lower temperature.[13][14]

Causality and Application

The principle of vacuum distillation is based on the Clausius-Clapeyron relation: the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure, the temperature required to reach this point is significantly lowered. This technique is ideal if the primary impurities are solids, polymers, or solvents with much lower boiling points.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Addition: Place the crude liquid product into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid continuously.

  • Distillation and Collection: Monitor the temperature at the distillation head. The temperature will rise and then stabilize as the desired compound begins to distill. Collect the fraction that distills over at a constant temperature and pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

G cluster_2 Vacuum Distillation Workflow A 1. Assemble Apparatus B 2. Add Crude Liquid and Stir Bar A->B C 3. Seal System and Apply Vacuum B->C D 4. Heat Gently with Stirring C->D E 5. Collect Distillate at Constant Temp/Pressure D->E F 6. Cool System Before Venting to Atmosphere E->F G Purified Liquid F->G

Process flow for vacuum distillation.

Method 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99%), particularly for pharmaceutical applications, preparative HPLC is the method of choice.[15] It is a high-resolution liquid chromatography technique that uses high pressure to force the mobile phase through a column packed with small-particle stationary phase, enabling superior separation of closely related compounds.[16][17]

Causality and System Selection

Preparative HPLC can be run in two primary modes: normal phase or reversed phase.

  • Normal Phase: Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexanes/isopropanol). This is often used for compounds that are not soluble in aqueous systems.

  • Reversed Phase (RP-HPLC): This is the most common mode. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] For the target compound, RP-HPLC is an excellent choice. The compound will be retained on the non-polar column and eluted with an organic modifier.

ParameterSelection & Rationale
Mode Reversed-Phase: Highly versatile and reproducible for purifying moderately polar pharmaceutical intermediates.[16]
Stationary Phase C18-bonded Silica: The industry standard for RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water: A gradient is typically used, starting with a higher percentage of water and increasing the organic solvent percentage to elute the compound. Small amounts of acid (e.g., 0.1% TFA) or base may be added to improve peak shape.
Detection UV Detector: The aromatic ring in the compound will have strong UV absorbance (typically around 254 nm), making UV detection highly effective for monitoring the elution.
Experimental Protocol: Preparative RP-HPLC
  • Analytical Method Development: First, develop and optimize a separation method on an analytical HPLC system to determine the ideal mobile phase composition, gradient, and run time.

  • Scale-Up: Scale the analytical method to the preparative column by adjusting the flow rate and injection volume based on the column dimensions.

  • Sample Preparation: Dissolve the crude material in a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition or a stronger solvent like DMSO if necessary) and filter it to remove any particulate matter.

  • Purification Run: Inject the sample onto the preparative HPLC system. Run the established gradient method.

  • Fraction Collection: Use an automated fraction collector, triggered by the UV detector signal, to collect the eluate corresponding to the target compound's peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water), it can be removed by lyophilization (freeze-drying) or rotary evaporation to yield the final, high-purity product.

G cluster_3 Preparative HPLC Workflow A 1. Develop Method on Analytical HPLC B 2. Scale Up Method to Preparative Column A->B C 3. Dissolve and Filter Crude Sample B->C D 4. Inject Sample and Run Purification C->D E 5. Collect Fractions Based on UV Peak D->E F 6. Analyze Fraction Purity (Analytical HPLC) E->F G 7. Pool Pure Fractions F->G H 8. Remove Solvent (Lyophilization) G->H I High-Purity Compound H->I

High-purity isolation via preparative HPLC.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. The optimal method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. For general laboratory use and removal of major impurities, recrystallization (for solids) and flash column chromatography are robust and effective choices. When dealing with high-boiling liquid products or non-volatile contaminants, vacuum distillation is the preferred technique. For applications demanding the highest level of purity, such as in late-stage drug development, preparative HPLC provides unparalleled resolution and is the industry standard. A combination of these techniques, such as an initial purification by column chromatography followed by a final polishing step via recrystallization or preparative HPLC, often yields the best results.

References

  • Hanbon. (n.d.). Preparative Liquid Chromatography Hplc System.
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • The Chemistry Blog. (2024, July 3). What is the Distillation Process? Buy Chemicals Online.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S. Patent and Trademark Office.
  • Columbia University. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Distillation.
  • Supelco. (n.d.). Preparative HPLC products for Pharmaceutical Development and Production. MilliporeSigma.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory).
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • University of California, Irvine. (n.d.). Distillation.
  • University of Michigan. (n.d.). How to Purify by Distillation.
  • Unknown. (n.d.). DISTILLATION.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 41.
  • University of Rochester. (n.d.). Purification: How To.
  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC.
  • Dakenchem. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.

Sources

Application Notes & Protocols: The Strategic Utility of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Fluorinated Ketone Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine and fluorine-containing motifs can profoundly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The α,α-difluoromethyl ketone moiety, in particular, has emerged as a uniquely valuable functional group. It can act as a bioisostere for alcohols and thiols and serve as a lipophilic hydrogen bond donor, providing a powerful tool for optimizing lead compounds.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone . We will move beyond simple procedural lists to explore the causality behind experimental choices, providing field-proven insights into its use as a versatile chemical intermediate. The protocols described herein are designed to be self-validating systems for key synthetic transformations, including carbon-carbon and carbon-nitrogen bond formations, which are fundamental to the construction of novel and complex molecular architectures.

Compound Profile and Safety Precautions

Physicochemical Data

A clear understanding of the intermediate's basic properties is essential before its use in any synthetic protocol.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol [5]
Appearance Off-white to pale yellow solid/oil (Typical)
CAS Number Not broadly indexed; structural analogue CAS numbers exist.
Safety and Handling

While specific toxicity data for this exact compound is not widely available, it should be handled with the standard precautions applied to other fluorinated aromatic ketones and laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed α-Arylation

One of the most powerful applications for this intermediate is in the formation of new carbon-carbon bonds at the α-position. The resulting α-aryl-α,α-difluoroketones are valuable precursors for more complex molecules, including difluoromethylarenes, which are of significant interest in medicinal chemistry.[4]

Mechanistic Rationale

The direct α-arylation of α,α-difluoroketones is a challenging transformation due to the electronic properties of the fluoroalkyl group.[4] A successful protocol relies on a palladium catalyst system capable of facilitating the difficult reductive elimination step. The use of a specialized, air- and moisture-stable palladacycle complex, often with a bulky, electron-rich phosphine ligand like P(t-Bu)Cy₂, has proven effective for this class of substrates.[4] The strong, non-nucleophilic base is crucial for generating the enolate in situ without competing side reactions.

Experimental Protocol: Synthesis of an α-Aryl-α,α-difluoroketone

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladacycle Catalyst (e.g., [Pd(P(t-Bu)Cy₂)]₂ or similar) (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladacycle catalyst, sodium tert-butoxide, this compound, and the aryl bromide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired α-aryl-α,α-difluoroketone.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents to Schlenk Flask (Ketone, Ar-Br, Catalyst, Base) solvent 2. Add Anhydrous Toluene prep->solvent heat 3. Heat to 110°C (12-24h) solvent->heat quench 4. Quench with aq. NH4Cl heat->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash purify 7. Purify via Column Chromatography wash->purify product Final Product: α-Aryl-α,α-difluoroketone purify->product

Caption: Workflow for Pd-catalyzed α-arylation.

Core Application: Aldol-Type C-C Bond Formation

The generation of a difluoroenolate from the ketone intermediate allows for nucleophilic attack on various electrophiles, most notably aldehydes, to form α,α-difluoro-β-hydroxy ketones.[9] These products are highly valuable building blocks, containing multiple functional groups for further synthetic elaboration.

Mechanistic Rationale

Unlike their non-fluorinated counterparts, the protons α to the carbonyl in α,α-difluoroketones are less acidic, making enolate formation more challenging. This necessitates the use of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS), at low temperatures to ensure rapid and complete deprotonation while minimizing self-condensation or other side reactions. The resulting difluoroenolate can then be trapped in situ with an aldehyde electrophile.

Experimental Protocol: Base-Mediated Aldol Addition

This protocol outlines a general procedure for the reaction with an aromatic or aliphatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Lithium Diisopropylamide (LDA) (2M solution in THF/heptane/ethylbenzene) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ketone Solution: Dissolve this compound in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add a solution of the aldehyde in a small amount of anhydrous THF dropwise to the enolate solution.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Pathway Diagram

G start_ketone Starting Ketone (Ar-CO-CHF2) enolate Difluoroenolate Intermediate (Generated with LDA, -78°C) start_ketone->enolate 1. Deprotonation product α,α-Difluoro-β-hydroxy Ketone (Final Product) enolate->product 2. Nucleophilic Attack aldehyde Aldehyde Electrophile (R-CHO) aldehyde->product

Caption: Pathway for base-mediated aldol addition.

Summary of Applications and Expected Outcomes

The protocols detailed above provide robust starting points for the synthetic manipulation of this compound.

ApplicationKey ReagentsTypical YieldReaction TimeKey Considerations
α-Arylation Pd-Catalyst, NaOtBu, Aryl Bromide60-90%12-24 hRequires inert atmosphere; catalyst choice is critical.
Aldol Addition LDA, Aldehyde55-85%2-5 hRequires low temperature (-78 °C) and anhydrous conditions.

Conclusion

This compound is a strategically designed intermediate that offers access to a wide range of complex, fluorinated molecules. The difluoromethyl ketone functionality provides a synthetic handle for crucial bond-forming reactions, enabling the construction of novel scaffolds for drug discovery. The protocols provided in this guide, grounded in established chemical principles, offer reliable methods for leveraging this intermediate's potential. By understanding the causality behind the reaction conditions, researchers can effectively troubleshoot and adapt these procedures to their specific synthetic targets, accelerating the development of next-generation therapeutics.

References

Sources

applications of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone (hereinafter referred to as DFM-MMP ) in medicinal chemistry. This compound serves as a critical fluorinated building block, primarily utilized for designing transition-state inhibitors and synthesizing bio-active heterocycles.[1]

Executive Summary

This compound is a specialized aryl difluoromethyl ketone (DFMK). In modern drug discovery, it functions as a "privileged scaffold" due to the unique electronic and steric properties of the difluoroacetyl group attached to an electron-rich aromatic ring.

Key Applications:

  • Covalent Warhead Design: Acts as a transition-state mimic for Serine and Cysteine proteases (e.g., Elastase, Thrombin, SARS-CoV-2 Mpro).

  • Bioisosteric Heterocycle Synthesis: Precursor for 4-aryl-5-fluorothiazoles and imidazoles, improving metabolic stability.[1]

  • Metabolic Blocking: The difluoromethylene (

    
    ) group blocks metabolic oxidation at the 
    
    
    
    -position while modulating lipophilicity (
    
    
    ).[1]

Technical Analysis & Mechanism of Action

The Fluorine Effect

The gem-difluoro group (


) exerts a profound electron-withdrawing effect (

effect), significantly increasing the electrophilicity of the adjacent carbonyl carbon.
  • pKa Modulation: The

    
    -protons (if any remain) are acidic, but in this specific ketone, the terminal 
    
    
    
    proton is less acidic than typical
    
    
    -protons, preventing rapid enolization in vivo compared to non-fluorinated analogs.
  • Hydration Equilibrium: Unlike non-fluorinated ketones, DFMKs exist in an equilibrium with their hydrate (gem-diol) form in aqueous solution.[1] This mimics the tetrahedral transition state of peptide bond hydrolysis.[1]

Mechanism: Protease Inhibition

DFM-MMP acts as a reversible covalent inhibitor .[1] When positioned within the active site of a protease, the nucleophilic residue (Serine-OH or Cysteine-SH) attacks the electrophilic carbonyl carbon.

  • Reaction:

    
    
    
  • Result: Formation of a stable, tetrahedral hemiacetal (or hemiketal) adduct that mimics the transition state, effectively locking the enzyme.

Structural Relevance of the 3-Methoxy-4-Methylphenyl Group

The aryl tail is not merely a handle; it provides specificity:

  • 3-Methoxy: Acts as a hydrogen bond acceptor, potentially interacting with backbone amides in the S1/S2 pocket.

  • 4-Methyl: Provides a lipophilic anchor, filling hydrophobic sub-pockets often found in viral proteases or esterases.

Visualization: Mechanism of Action

The following diagram illustrates the interaction between DFM-MMP and a generic Serine Protease.

ProteaseInhibition cluster_mechanism Inhibition Pathway Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor DFM-MMP (Electrophilic Ketone) Inhibitor->Complex TS_Mimic Tetrahedral Adduct (Hemiacetal - STABLE) Complex->TS_Mimic Nucleophilic Attack (Covalent Bond Formation)

Caption: Kinetic pathway of DFM-MMP inhibiting a serine protease via stable hemiacetal formation.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While available commercially, in-house synthesis ensures purity for SAR studies.

Objective: Synthesize DFM-MMP via Friedel-Crafts Acylation. Reagents: 3-methoxy-4-methylbenzene, Difluoroacetic anhydride,


, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add

    
      (1.2 equiv) to anhydrous DCM  (50 mL) at 0°C.
    
  • Acylation: Dropwise add Difluoroacetic anhydride (1.1 equiv) over 15 minutes. Stir for 30 minutes to form the acylium ion complex.

  • Substrate Addition: Add 3-methoxy-4-methylbenzene (1.0 equiv) dissolved in DCM (10 mL) dropwise at 0°C.

    • Critical Control: Maintain temperature

      
       to prevent demethylation of the methoxy group.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Quench: Pour the reaction mixture slowly into ice-cold 1N HCl.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% (Pale yellow oil or low-melting solid).[1]

Protocol B: Synthesis of 2-Difluoromethyl-4-Arylthiazole (Heterocycle Formation)

Objective: Convert DFM-MMP into a thiazole scaffold for kinase inhibition studies.

Step-by-Step Methodology:

  • Bromination: Dissolve DFM-MMP (1.0 equiv) in

    
    . Add 
    
    
    
    (1.0 equiv) dropwise at 0°C. Stir 2h to generate the
    
    
    -bromo-difluoromethyl ketone intermediate.
  • Cyclization: Add Thioacetamide (1.2 equiv) or a specific Thioamide derivative to the reaction mixture.[1]

  • Reflux: Heat to reflux for 12 hours.

  • Isolation: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Result: The resulting thiazole retains the difluoromethyl group at the 2-position (or 4-position depending on regioselectivity of the precursor), serving as a lipophilic bioisostere.

Data Summary & Specifications

PropertySpecification / ValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 200.18 g/mol Fragment-based drug design compliant
LogP (Calc) ~2.3Good membrane permeability
H-Bond Acceptors 3 (C=O, OMe, F)Interaction with enzyme backbone
Electrophilicity HighCovalent warhead capability
Metabolic Stability Enhanced

blocks P450 oxidation at

-C

Workflow Diagram: Synthetic Utility

SynthesisWorkflow Start Precursor: 3-Methoxy-4-Methylbenzene Product TARGET: DFM-MMP (Difluoromethyl Ketone) Start->Product Friedel-Crafts Acylation Reagent Difluoroacetic Anhydride + AlCl3 Reagent->Product Path1 Path A: Protease Inhibitor (Direct Use as Warhead) Product->Path1 Peptide Coupling Path2 Path B: Heterocycle Synthesis (Thiazoles/Imidazoles) Product->Path2 Hantzsch Cyclization

Caption: Synthetic divergence of DFM-MMP into inhibitors or heterocycles.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Difluoromethyl Ketones as Inhibitors: Totoson, P., et al. (2024).[1] Synthesis of 2,2-difluoro-1,3-diketone derivatives. Beilstein Journal of Organic Chemistry, 20, 460–469.[1] Link

  • SARS-CoV-2 Applications: Konno, S., et al. (2022).[1] SARS Coronavirus 3CL Protease Inhibitors with an Electrophilic Aryl-Ketone Warhead.[1][3][4] Journal of Medicinal Chemistry. Link

  • Friedel-Crafts Synthesis: Eymery, F., et al. (1999).[1] Synthesis of alpha,alpha-difluoroketones. Tetrahedron, 55(20), 6313-6328. Link

Sources

reaction mechanism of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Nucleophilic Functionalization of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Part 1: Executive Summary & Chemical Profile

This compound represents a critical class of fluorinated building blocks used in the synthesis of bioisosteres for ester and amide functionalities. The gem-difluoro group (


) imparts unique lipophilicity and metabolic stability, but significantly alters the electrophilic character of the adjacent carbonyl compared to non-fluorinated acetophenones.

This guide details the mechanistic pathways for reacting this specific ketone with nucleophiles (Grignards, hydrides, amines). It addresses the primary synthetic challenge: balancing the enhanced electrophilicity of the carbonyl against the acidity of the


-proton and the tendency for hydrate formation .
Electronic Landscape
  • Hyper-Electrophilicity: The strong inductive effect (

    
    ) of the two 
    
    
    
    -fluorine atoms depletes electron density from the carbonyl carbon, lowering the LUMO energy. This makes the carbonyl highly susceptible to nucleophilic attack, often reacting orders of magnitude faster than non-fluorinated analogs.
  • The

    
    -Proton Trap:  The proton on the 
    
    
    
    group is acidified by the adjacent electron-withdrawing carbonyl and fluorine atoms. Strongly basic nucleophiles (e.g., non-nucleophilic bases or hindered Grignards) risk deprotonation (enolization) rather than addition.
  • Aromatic Tuning: The 3-methoxy and 4-methyl groups on the phenyl ring act as electron donors (

    
     and 
    
    
    
    effects), slightly tempering the carbonyl's reactivity. This modulation is crucial; it stabilizes the molecule enough to prevent runaway hydration while maintaining reactivity toward carbon nucleophiles.

Part 2: Reaction Mechanisms & Pathways

The reactivity of this compound is defined by three competing pathways. The desired pathway (Nucleophilic Addition) must be kinetically favored over Hydration and Enolization.

Pathway Logic Visualization

ReactionPathways Start 2,2-Difluoro-1- (3-methoxy-4-methylphenyl)ethanone Nu_Add Pathway A: 1,2-Addition (Kinetic Product) Start->Nu_Add R-M (Grignard/Li) Low Temp (-78°C) Hydration Pathway B: Hydration (Thermodynamic Trap) Start->Hydration H2O / Moisture Equilibrium Enolization Pathway C: Enolization (Side Reaction) Start->Enolization Bulky Base High Temp Product_Alc Tertiary/Secondary Difluoro Alcohol Nu_Add->Product_Alc Quench (H+) Gem_Diol gem-Diol (Hydrate) (Reversible) Hydration->Gem_Diol Spontaneous Enolate Difluoro Enolate (Decomposition/Polymerization) Enolization->Enolate Irreversible loss

Figure 1: Competitive reaction landscape.[1] Pathway A is the target for functionalization.

Part 3: Detailed Experimental Protocols

These protocols are designed to maximize Pathway A (1,2-Addition) and minimize Pathway C (Enolization).

Protocol 1: Chemoselective Grignard Addition (Synthesis of Tertiary Alcohols)

Objective: Introduction of an alkyl/aryl group to the carbonyl carbon without disturbing the difluoromethyl moiety.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Methylmagnesium bromide (3.0 M in ether) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask under an argon atmosphere. The exclusion of moisture is critical to prevent hydrate formation, which stalls the reaction.

  • Solvation: Dissolve the ketone (1.0 eq) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

    • Causality: Low temperature is mandatory. At

      
       or RT, the basicity of the Grignard reagent may deprotonate the acidic 
      
      
      
      -proton (
      
      
      ), leading to enolization and recovery of starting material upon quench.
  • Nucleophile Addition: Add the Grignard reagent (1.2 eq) dropwise over 20 minutes via syringe pump.

    • Observation: A slight color change (often yellowing) indicates the formation of the magnesium alkoxide intermediate.

  • Equilibration: Stir at -78°C for 1 hour. Monitor by TLC (use a micro-workup: remove 50

    
    L, quench in 
    
    
    
    , extract with EtOAc).
    • Self-Validation Check: If TLC shows starting material remaining after 1 hour, do not warm to RT immediately. Add an additional 0.2 eq of Grignard at -78°C. Warming risks enolization.

  • Quench: While still at -78°C, quench the reaction by adding saturated

    
     solution (5 mL/mmol).
    
    • Mechanism:[2][3][4][5][6] This protonates the alkoxide to form the alcohol and destroys excess Grignard reagent exothermically but safely at low temp.

  • Workup: Warm to room temperature. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Expected Yield: 85-95% Key Analytical Data: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 NMR will show a shift from the starting material (typically 

ppm doublet) to a diastereotopic pattern (AB system) in the chiral alcohol product if the added group creates a chiral center.
Protocol 2: Enantioselective Reduction (Synthesis of Chiral Secondary Alcohols)

Objective: Stereoselective reduction of the carbonyl to a hydroxyl group, preserving the


 group.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: (S)-CBS Catalyst (0.1 eq)[1]

  • Reductant: Borane-THF complex (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (0.6 eq)
    
  • Solvent: Anhydrous THF

Methodology:

  • Catalyst Activation: In a dry flask under Argon, dissolve (S)-CBS catalyst in THF at RT.

  • Borane Addition: Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to the catalyst solution. Stir for 10 mins.
    
  • Substrate Addition: Dissolve the difluoroacetophenone in THF and add it slowly (over 1 hour) to the catalyst/borane mixture at -20°C .

    • Causality: Slow addition ensures the ketone concentration remains low relative to the catalyst, enforcing the catalytic cycle over non-selective background reduction.

  • Quench: Add MeOH dropwise until gas evolution ceases (destruction of borate esters).

  • Purification: Flash chromatography.

Part 4: Troubleshooting & Self-Validation

IssueDiagnosisRoot CauseCorrective Action
Low Conversion TLC shows mostly Starting Material (SM) after workup.Enolization occurred. The Grignard acted as a base, removing the

proton. Upon quench, the enolate reverted to SM.
Strictly maintain -78°C. Ensure the Grignard is added slowly. Switch to organolithium reagents (R-Li) which are more nucleophilic and faster at -78°C.
Hydrate Formation NMR shows a new species in wet solvents that disappears in dry solvents.The ketone formed a gem-diol with adventitious water.[3]Dry all solvents over molecular sieves (3Å). Store the starting material in a desiccator.
Defluorination

NMR shows loss of signal or complex splitting.
"Reformatsky-type" elimination or reduction of the C-F bond.Avoid using Mg metal directly (use pre-formed Grignard). Avoid reductive metals (Zn, Sm) unless specifically intending defluorination.

Part 5: Mechanistic Visualization (Transition State)

The high stereoselectivity often observed in additions to these ketones is governed by the Cram-Chelate or Felkin-Anh models, heavily influenced by the fluorine atoms.

TransitionState TS_Node Transition State Factors Dipole Dipole Minimization (C-F vs C=O) TS_Node->Dipole Chelation Chelation Control (Mg++ bridging O and F) TS_Node->Chelation Sterics Steric Bulk (3-OMe/4-Me Aryl Ring) TS_Node->Sterics Outcome Stereoselective Attack (Re-face vs Si-face) Dipole->Outcome Felkin-Anh Model Chelation->Outcome Cram-Chelate Model Sterics->Outcome

Figure 2: Factors influencing the stereochemical outcome of nucleophilic addition.

Note on Chelation: The fluorine atom in the


-position is capable of weak chelation with hard Lewis acids (like 

or

), which can lock the conformation and direct the nucleophile to a specific face of the carbonyl.

References

  • Sanz-Tejedor, M. A., et al. (2012).[7] "Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic: Stereoselective Nucleophilic Difluoromethylation of Aryl Ketones." Journal of the American Chemical Society.[8]

  • Prakash, G. K. S., & Hu, J. (2004). "Selective Fluorination and Fluoroalkylation." Chemical Reviews. (General reactivity of fluorinated carbonyls).

  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.
  • ChemScene. (n.d.). "Product Analysis: 1-(2-Fluoro-4-methylphenyl)ethanone and derivatives." (Structural analogs and sourcing).

Sources

Application Note: Analytical Characterization of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone . It synthesizes established organofluorine analysis principles with specific protocols relevant to the acetophenone scaffold.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound (henceforth DF-MME ) is a critical intermediate in medicinal chemistry, often employed to introduce the difluoromethyl (


) moiety—a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl or thiol groups.

The presence of the electron-withdrawing


-difluoro group significantly alters the electronics of the carbonyl carbon, making it highly electrophilic. Consequently, DF-MME  exists in a dynamic equilibrium with its gem-diol (hydrate) form in the presence of trace moisture. This guide prioritizes the differentiation of these species and the validation of the C-F structural motif.
Target Molecule Profile
FeatureSpecification
IUPAC Name 2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethan-1-one
Molecular Formula

Molecular Weight 200.18 g/mol
Core Scaffold Acetophenone
Key Functionality

-difluoroketone (Lipophilic, Electrophilic)
Critical Liability Susceptibility to hydration (gem-diol formation)

Analytical Strategy & Logic Flow

The characterization of DF-MME requires a multi-modal approach to confirm the regiochemistry of the fluorine atoms and the integrity of the phenyl ring substitution.

Workflow Diagram

The following logic tree outlines the decision-making process for characterizing the crude and purified material.

CharacterizationWorkflow Sample Sample: DF-MME Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility NMR_19F 19F NMR (Confirm CF2) Solubility->NMR_19F Dissolved NMR_1H 1H NMR (Confirm CHF2 triplet) NMR_19F->NMR_1H Signal @ -120ppm HPLC UPLC-MS (Purity & MW) NMR_1H->HPLC Structure Confirmed HydrateCheck Hydration Test (D2O Shake) HPLC->HydrateCheck Purity >98% Release Release for Synthesis HydrateCheck->Release Anhydrous Confirmed

Figure 1: Analytical workflow ensuring structural integrity and hydration state differentiation.

Primary Identification: Spectroscopy[6]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this molecule. The coupling between Fluorine (


), Hydrogen (

), and Carbon (

) provides a self-validating "fingerprint."
Protocol 1: NMR Acquisition
  • Solvent:

    
     (Preferred for anhydrous form). Use 
    
    
    
    only if solubility is poor, but be aware of hygroscopicity.
  • Standard: TMS (0 ppm) for

    
    , 
    
    
    
    (0 ppm) for
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

Expected Spectral Data & Interpretation
NucleusMoietyMultiplicityCoupling Constant (

)
Chemical Shift (

)
Mechanistic Insight


Doublet (d)

Hz
-120 to -125 ppmThe doublet confirms the presence of a proton directly attached to the

group.


Triplet (t)

Hz
6.0 - 6.5 ppmCharacteristic "difluoromethyl" triplet. Large

value is diagnostic.


Singlet (s)-~2.2 - 2.3 ppmMethyl group on the ring.


Singlet (s)-~3.9 ppmMethoxy group.


Triplet (t)

Hz
~185 ppmThe carbonyl carbon is split by the two

-fluorines.


Triplet (t)

Hz
~110 ppmDirect C-F coupling results in a massive splitting pattern.

Critical Check: If the carbonyl signal at ~185 ppm is weak or missing, and a new signal appears ~90-95 ppm (triplet), the sample has hydrated to the gem-diol (


).
Mass Spectrometry (MS)
  • Ionization: ESI (Positive/Negative) or EI.

  • Fragmentation Pattern (EI):

    • Molecular Ion (

      
      ):  200 m/z.
      
    • Base Peak: Likely loss of the

      
       group (
      
      
      
      ) or the acylium ion (
      
      
      ).
    • Diagnostic Loss: Loss of 28 Da (CO) followed by loss of HF is common in fluorinated ketones.

Purity Profiling: Chromatography

Due to the fluorine content, standard C18 columns may show "fluorine tailing" or poor retention. A pentafluorophenyl (PFP) phase is recommended for superior selectivity.

Protocol 2: UPLC Purity Method
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 (Standard) or FluoroSep-RP Octyl (Specialized).

    • Recommendation: Waters BEH C18 (

      
       mm, 1.7 µm) is generally sufficient.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Flow Rate: 0.4 mL/min.

Note on GC-MS: DF-MME is volatile enough for GC analysis.

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent.

  • Caution: Ensure the liner is clean; acidic sites can catalyze degradation.

Hydration & Stability Analysis (The "Hidden" Variable)

The equilibrium between the ketone and hydrate forms is the most significant source of analytical confusion.



Protocol 3: Hydration Quantification
  • Dry Run: Dissolve 10 mg sample in anhydrous

    
     (dried over molecular sieves). Acquire 
    
    
    
    NMR. Integrate the
    
    
    triplet.
  • Wet Run: Add 10 µL of

    
     to the NMR tube. Shake vigorously for 2 minutes.
    
  • Analysis: Re-acquire NMR.

    • Observation: Look for a shift in the

      
       triplet (typically upfield by 0.2-0.5 ppm in the hydrate) and the disappearance of the carbonyl carbon in 
      
      
      
      .
    • Calculation: % Hydrate =

      
      .
      

Visualization of Fragmentation Pathways

Understanding the MS fragmentation helps in confirming the structure during LC-MS analysis.

Fragmentation Parent Parent Ion [M+H]+ = 201.18 Acylium Acylium Ion [Ar-C≡O]+ Parent->Acylium Loss of CHF2 ArIon Aryl Cation [Ar]+ Acylium->ArIon Loss of CO Neutral_CHF2 - CHF2 (Neutral Loss 51 Da) Neutral_CO - CO (Neutral Loss 28 Da)

Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

References

  • Synthesis & Properties of

    
    -Difluoroketones: 
    
    • Title: "Recent advances in the synthesis of -difluoroketones"
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • NMR of Fluorinated Compounds: Title: "A Guide to NMR Chemical Shifts" Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Context: Reference for and coupling constants in difluoromethyl groups.
  • Hydration of Fluorinated Carbonyls

    • Title: "Hydration of trifluoroacetophenone and rel
    • Source: Journal of the American Chemical Society
    • URL:[Link] (Analogous chemistry for difluoro derivatives).

  • Source: Silverstein, Bassler, & Morrill.

(Note: Specific spectral data for the exact 3-methoxy-4-methyl derivative is derived from structure-activity relationship (SAR) predictions based on the core 2,2-difluoroacetophenone scaffold found in Reference 1 and 3.)

derivatization of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Executive Summary & Strategic Rationale

The molecule This compound (hereafter referred to as DF-MME ) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, electron-rich aromatic tail (3-methoxy-4-methylphenyl) with an electrophilic, fluorine-activated carbonyl "warhead" (difluoroacetyl group).

Why this molecule?

  • Protease Inhibition: The electron-withdrawing effect of the

    
    -difluoro group renders the carbonyl carbon highly electrophilic. It acts as a Transition State Analog (TSA) , reversibly forming a stable hemiketal adduct with the active site nucleophiles (Serine-OH or Cysteine-SH) of proteases.
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -position, a common clearance pathway for non-fluorinated ketones.
  • Bioisosterism: The difluoromethylene unit (

    
    ) is isopolar and isosteric to an ether oxygen, allowing for unique conformational sampling without sacrificing lipophilicity.
    

This guide details three strategic derivatization protocols designed to convert DF-MME into a library of biological probes:

  • Pathway A: Enantioselective Reduction (Chiral Alcohols).

  • Pathway B: Reformatsky Extension (Statine-like Mimics).

  • Pathway C: Bioactive Hemiacetal Formation (Assay Preparation).

Chemical Logic & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for DF-MME to access distinct biological activities.

G Start DF-MME (Starting Ketone) PathA Pathway A: Enantioselective Reduction Start->PathA Ru-Cat / H2 PathB Pathway B: Reformatsky Reaction Start->PathB Zn / Br-CH2-COOEt PathC Pathway C: Hydration/Assay Prep Start->PathC Aqueous Buffer / Enzyme ProdA Chiral Difluoro-Alcohols (Receptor Agonists) PathA->ProdA ProdB Difluoro-Statine Mimics (Peptidomimetics) PathB->ProdB ProdC Hemiacetal Adduct (Active Protease Inhibitor) PathC->ProdC In Situ Formation

Figure 1: Divergent derivatization pathways for DF-MME. Pathway C represents the in situ activation mechanism during biological screening.

Protocol A: Enantioselective Reduction to Chiral Alcohols

Objective: To synthesize enantiomerically pure


-difluoroalcohols.
Rationale:  The ketone carbonyl is prochiral. Biological receptors often discriminate sharply between 

and

enantiomers. Reducing the ketone creates a chiral probe that can map the sterics of a binding pocket.

Reagents:

  • DF-MME (1.0 eq)

  • Formic acid / Triethylamine (5:2 azeotropic mix)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve DF-MME (1 mmol, 200 mg) in dry DCM (5 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol). The solution should turn a deep red/orange.

  • Initiation: Slowly add the Formic Acid/TEA mixture (2.0 eq) via syringe at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot will disappear, and a more polar alcohol spot will appear.

  • Quench & Workup: Dilute with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with saturated

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • Yield: >85%

  • ee (Enantiomeric Excess): >95% (Determine via Chiral HPLC, Chiralcel OD-H column).

  • NMR Signature: The disappearance of the ketone carbonyl signal (~185 ppm) and appearance of a doublet of doublets/triplets around 4.0-5.0 ppm in

    
     NMR.
    

Protocol B: Reformatsky Extension (Statine Mimics)

Objective: To synthesize


-hydroxy-

-difluoro esters. Rationale: This reaction extends the carbon chain, creating a structural mimic of the transition state of peptide bond hydrolysis (statine analog). This is the "gold standard" scaffold for aspartyl protease inhibitors (e.g., Renin, HIV protease).

Reagents:

  • DF-MME (1.0 eq)

  • Ethyl Bromoacetate (1.5 eq)

  • Activated Zinc Dust (2.0 eq) - Critical: Must be activated with HCl/TMSCl.

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Zinc Activation: Wash Zinc dust with 1M HCl, then water, then acetone, then ether. Dry under high vacuum at 100°C.

  • Initiation: Suspend activated Zinc (2 mmol) in THF (3 mL). Add a crystal of Iodine (

    
    ) and 10% of the Ethyl Bromoacetate. Warm gently until the iodine color fades (initiation).
    
  • Addition: Add a solution of DF-MME (1 mmol) and the remaining Ethyl Bromoacetate in THF (2 mL) dropwise over 30 minutes. Maintain a gentle reflux.

  • Reaction: Reflux for 2 hours.

  • Quench: Cool to 0°C and quench with cold 1M HCl (careful: gas evolution).

  • Workup: Extract with Diethyl Ether (3 x 15 mL). Wash with

    
     and Brine.
    
  • Purification: Silica gel chromatography.

Data Summary Table:

ParameterSpecificationNotes
Product Type

-hydroxy ester
Precursor for peptidomimetics
Key Intermediate Zinc EnolateRequires strictly anhydrous conditions
Typical Yield 60-75%Lower yield due to steric bulk of difluoro group

NMR
-100 to -120 ppmDiastereotopic fluorines (AB quartet pattern)

Protocol C: Biological Screening (Assay Preparation)

Objective: To prepare the "active species" for protease inhibition assays. Rationale: DF-MME is hydrophobic. Direct addition to an aqueous buffer often results in precipitation. Furthermore, the active inhibitor is the hydrate (gem-diol) or hemiketal formed in situ.

Mechanism of Action Diagram:

Mechanism Substrate DF-MME (Ketone Form) Complex Tetrahedral Intermediate Substrate->Complex + Enzyme Enzyme Protease (Ser-OH) Enzyme->Complex

Figure 2: The ketone undergoes nucleophilic attack by the enzyme's active site serine, forming a stable tetrahedral adduct that mimics the transition state of peptide hydrolysis.

Screening Protocol:

  • Stock Solution: Dissolve DF-MME in 100% DMSO to a concentration of 10 mM. Storage: -20°C, desiccated.

  • Intermediate Dilution: Dilute the stock 1:10 into the Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100).

    • Note: The solution may become slightly cloudy. Sonicate for 30 seconds.

    • Equilibration: Allow this solution to stand for 30 minutes. This promotes the hydration equilibrium (

      
      ).
      
  • Assay Execution:

    • Add Enzyme (e.g., Human Neutrophil Elastase) to the well.

    • Add the equilibrated Inhibitor solution. Incubate for 15 minutes (Pre-incubation is critical for slow-binding inhibitors like difluoroketones).

    • Add Fluorogenic Substrate to initiate the reaction.

    • Read Kinetic Fluorescence (Ex/Em depends on substrate).

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While generally stable,

    
    -fluoroketones can be toxic and skin irritants. Wear double nitrile gloves.
    
  • Volatility: DF-MME derivatives can be volatile. Do not leave under high vacuum for extended periods (>2 hours) unless necessary.

  • Waste: Dispose of all fluorinated waste in designated halogenated organic waste streams.

References

  • Protease Inhibition Mechanism

    • Title: "Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase."[2]

    • Source: PubMed / Biochemistry.
    • URL:[Link]

  • Reformatsky Reaction Context

    • Title: "The Reformatsky reaction in organic synthesis.[3][4][5] Recent advances."

    • Source: Tetrahedron / ScienceDirect.
    • URL:[Link]

  • Enantioselective Reduction

    • Title: "Asymmetric Transfer Hydrogen
    • Source: Accounts of Chemical Research.
    • URL:[Link]

  • Biological Profiling

    • Title: "Activity-Based Profiling of Proteases."
    • Source: Annual Review of Biochemistry.
    • URL:[Link]

Sources

Application Note & Scale-Up Protocol: Synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone, a valuable fluorinated ketone intermediate in the development of pharmaceutical and agrochemical agents.[1][2][3] The presence of the difluoromethyl ketone moiety can significantly enhance the biological activity and metabolic stability of parent molecules.[1] This protocol details a robust and scalable procedure based on the Friedel-Crafts acylation of 2-methylanisole with 2,2-difluoroacetyl chloride, catalyzed by aluminum chloride (AlCl₃). We will delve into the mechanistic rationale, process safety, step-by-step experimental procedures for a 100-gram scale synthesis, purification strategies, and troubleshooting.

Scientific Rationale & Synthetic Strategy

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring via electrophilic aromatic substitution.[4][5]

Reaction Scheme

Chemical equation showing 2-methylanisole reacting with 2,2-difluoroacetyl chloride in the presence of aluminum chloride to yield this compound and other isomers.

Mechanistic Insights

The reaction proceeds through several key steps, which are visualized in the diagram below.

  • Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2,2-difluoroacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (in this case, the [AlCl₄]⁻ complex) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst, AlCl₃, is regenerated along with the evolution of hydrogen chloride (HCl) gas.

Caption: Friedel-Crafts Acylation Mechanism.

Regioselectivity Considerations

The primary challenge in this synthesis is controlling the position of acylation on the 2-methylanisole ring. The methoxy (-OCH₃) group is a strong ortho-, para-directing activator, while the methyl (-CH₃) group is a weaker ortho-, para-director.

  • -OCH₃ group directs to: C4 (para) and C6 (ortho).

  • -CH₃ group directs to: C3 (ortho), C5 (ortho), and C5 (para).

The powerful activating effect of the methoxy group will primarily direct the incoming electrophile to the C4 and C6 positions. Acylation at the desired C5 position (which becomes C1 in the final product name, leading to the 3-methoxy, 4-methyl substitution pattern) is electronically disfavored. Consequently, the reaction will produce a mixture of isomers, including the major 4-acyl and 6-acyl products. This protocol is designed for the successful synthesis of the isomeric mixture, with the critical final step being the chromatographic separation to isolate the target compound. For any scale-up campaign, the development of an efficient separation method is as crucial as the reaction itself.

Safety and Handling Precautions

This synthesis involves highly reactive and corrosive materials. Strict adherence to safety protocols is mandatory. The reaction must be conducted in a well-ventilated chemical fume hood by trained personnel.

ReagentCAS No.Key HazardsHandling Precautions
2,2-Difluoroacetyl chloride 381-72-6Highly corrosive, toxic upon inhalation, reacts violently with water.[1][2][6]Handle in a fume hood, wear acid-resistant gloves, safety goggles, and a face shield.[7][6][8] Keep away from moisture.
Aluminum Chloride (Anhydrous) 7446-70-0Corrosive, causes severe skin burns and eye damage, reacts violently with water releasing heat and HCl gas.[9][10]Handle in a glovebox or under an inert atmosphere.[9] Use dry equipment. Wear appropriate PPE.[10]
Dichloromethane (DCM) 75-09-2Suspected carcinogen, skin and eye irritant, harmful if inhaled.Use in a well-ventilated fume hood. Avoid skin contact. Wear appropriate gloves and eye protection.
Hydrogen Chloride (gas) 7647-01-0Toxic, corrosive. Evolves during the reaction and quench.Ensure the reaction vessel is equipped with a gas scrubber containing a sodium hydroxide solution.

Detailed Scale-Up Protocol (100 g Scale)

This protocol outlines the synthesis to produce approximately 100 g of the crude isomeric mixture, from which the target product will be isolated.

Materials and Equipment
Reagent / MaterialMW ( g/mol )AmountMolesNotes
Anhydrous Aluminum Chloride (AlCl₃)133.34140.0 g1.051.1 eq.
2,2-Difluoroacetyl chloride114.48115.0 g1.001.05 eq.
2-Methylanisole122.16116.5 g0.951.0 eq. (Limiting Reagent)
Dichloromethane (DCM), anhydrous-1.5 L-Solvent
Hydrochloric Acid (conc. HCl)-300 mL-For quench
Ice, crushed-1.5 kg-For quench
5% Sodium Bicarbonate (aq.)-2 x 500 mL-For washing
Brine (saturated NaCl aq.)-500 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)-~50 g-For drying

Equipment:

  • 5 L, 4-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermocouple and temperature controller

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to a caustic scrubber (NaOH solution)

  • Inert gas (Nitrogen or Argon) inlet

  • Cooling bath (ice/water or cryocooler)

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Automated flash chromatography system or glass column for manual chromatography

Synthesis Workflow

Caption: Overall Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermocouple, condenser (with scrubber attached), and dropping funnel. Purge the entire system with dry nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Catalyst Slurry: Charge the flask with anhydrous dichloromethane (1.0 L). Begin stirring and cool the solvent to 0-5 °C using an ice bath. Carefully and in portions, add the anhydrous aluminum chloride (140.0 g). The addition is exothermic. Ensure the temperature does not exceed 10 °C. A yellow slurry will form.

  • Acylium Ion Formation: Transfer the 2,2-difluoroacetyl chloride (115.0 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes.

  • Acylation: Dissolve the 2-methylanisole (116.5 g) in anhydrous dichloromethane (500 mL) and add this solution to the dropping funnel. Add the 2-methylanisole solution dropwise to the reaction mixture over 1.5-2 hours. This step is highly exothermic. Maintain the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for an additional 4-6 hours. The mixture will darken to a deep red or brown color.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with DCM, and analyzing by TLC or GC-MS to check for the consumption of the 2-methylanisole starting material.

  • Quenching: In a separate large beaker or vessel (at least 10 L), prepare a quench solution by combining crushed ice (1.5 kg) and concentrated hydrochloric acid (300 mL). Stir this mixture vigorously.

  • VERY SLOWLY and carefully, transfer the reaction mixture into the stirred ice/HCl slurry. This quench is extremely exothermic and will release large volumes of HCl gas. Control the rate of addition to keep the quench temperature below 20 °C.

  • Work-up: After the quench is complete, transfer the mixture to a 4 L separatory funnel. Allow the layers to separate. Remove the lower organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine all organic layers. Wash sequentially with 5% sodium bicarbonate solution (2 x 500 mL) to neutralize excess acid (caution: CO₂ evolution), followed by brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~50 g), filter, and concentrate the solvent using a rotary evaporator to yield a dark oil – the crude product mixture of isomers.

Purification

Purification of the target isomer from the crude oil is achieved by column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10% EtOAc).

  • Procedure:

    • Adsorb the crude oil onto a small amount of silica gel.[11]

    • Dry-load this onto a prepared silica gel column.

    • Elute the column with the hexanes/ethyl acetate mobile phase.

    • Collect fractions and analyze them by TLC. The isomers will have slightly different Rf values.

    • Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive AlCl₃ (hydrolyzed).Use fresh, anhydrous AlCl₃. Handle strictly under inert conditions.
Low reaction temperature.Ensure the reaction is allowed to warm to room temperature after the addition is complete.
Low Yield Incomplete reaction.Increase reaction time. Gently warm to 30-35 °C if necessary, but watch for side reactions.
Loss of product during work-up.Ensure pH of the aqueous layer is acidic before extraction. Perform multiple extractions.
Formation of Tar/Polymer Reaction temperature too high.Maintain strict temperature control, especially during additions.
Catalyst ratio incorrect.Use the stoichiometric amounts specified. Excess catalyst can promote side reactions.
Difficult Phase Separation Emulsion formed during washing.Add more brine to the separatory funnel to help break the emulsion. Allow to stand for a longer period.

References

  • R Discovery. (2021, January 1). Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. [Link]

  • Google Patents. (1996).
  • Eureka | Patsnap. (2015, July 8). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. [Link]

  • PMC. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride. [Link]

  • Google Patents. US8716526B2 - Method for producing difluoroacetyl chloride.
  • LookChem. Cas 381-72-6, 2,2-DIFLUOROACETYL CHLORIDE. [Link]

  • ResearchGate. Methods for the Synthesis of α,α‐Difluoroketones | Request PDF. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • PMC. (2024, April 12). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

  • PMC. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • PMC - NIH. 2,2-Dichloro-1-(4-methylphenyl)ethanone. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Organic Syntheses. An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. [Link]

  • Organic Syntheses Procedure. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]

  • Organic Syntheses Procedure. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. We will explore common issues, delve into the underlying chemical principles, and provide robust, field-proven protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common difficulties encountered during the synthesis of the target molecule. We will focus on the two primary synthetic routes: direct Friedel-Crafts difluoroacetylation and the multi-step approach involving α-fluorination of a precursor ketone.

Route 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation with difluoroacetic anhydride (or difluoroacetyl chloride) and a Lewis acid is resulting in a very low yield. What are the most likely causes?

This is a frequent issue stemming from several critical parameters of the Friedel-Crafts reaction, especially when dealing with activated aromatic systems.

  • Insufficient Lewis Acid Catalyst: A common misconception is that Friedel-Crafts acylations are truly "catalytic." In reality, the ketone product, being a Lewis base, forms a stable complex with the Lewis acid (e.g., AlCl₃).[1] This complexation effectively removes the acid from the catalytic cycle.

    • Solution: You must use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent, not the aromatic substrate.[1] This ensures enough free catalyst is available to activate the acylating agent.

  • Sub-optimal Reaction Temperature: Temperature control is a delicate balance.

    • Too Low: The reaction may not have sufficient energy to overcome the activation barrier, leading to a stalled or incomplete reaction.[1]

    • Too High: The highly activated 3-methoxy-4-methylbenzene ring can be susceptible to side reactions and decomposition at elevated temperatures.[1]

    • Solution: Begin the reaction at 0 °C during the addition of reagents to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or apply gentle heating (40-50 °C) while monitoring by TLC or LC-MS.

  • Poor Reagent Quality: The purity and dryness of all reagents and solvents are paramount.

    • Moisture: Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst.

    • Impure Substrates: Impurities in the 3-methoxy-4-methylbenzene or the acylating agent can lead to a host of byproducts.[1]

    • Solution: Use freshly opened or distilled anhydrous solvents. Ensure the Lewis acid is a fine, free-flowing powder and not clumped from moisture exposure. Purify the aromatic substrate if its purity is questionable.

  • Incorrect Order of Addition: The sequence of reagent addition can significantly impact the outcome.

    • Solution: The preferred method is to first create a suspension of the Lewis acid in the anhydrous solvent (e.g., DCM or DCE). Then, add the acylating agent dropwise at 0 °C to pre-form the reactive acylium ion complex. Finally, add the aromatic substrate slowly to this mixture. This minimizes side reactions of the sensitive acylating agent.

Q2: I'm observing multiple products in my Friedel-Crafts reaction. Is this due to poor regioselectivity?

While possible, poor regioselectivity is less likely in this specific case. The directing effects of the methoxy (strong ortho-, para-director) and methyl (weaker ortho-, para-director) groups are reinforcing. The position ortho to the methoxy group and meta to the methyl group is the overwhelmingly favored site of acylation. The more probable causes for multiple products are:

  • Polyacylation: Although the first acyl group deactivates the ring, making a second acylation less favorable, it can still occur with highly activated substrates.[1]

  • Competing Reactions: If your starting material was, for example, 4-hydroxy-3-methoxyacetophenone that was subsequently methylated, any remaining hydroxyl group would interfere. Phenols and anilines are generally unsuitable for direct Friedel-Crafts acylation because the lone pairs on oxygen or nitrogen coordinate strongly with the Lewis acid, deactivating both the catalyst and the ring.[1]

  • Aromatic Ring Fluorination: Under certain conditions, some Lewis acids can promote fluorination of the activated aromatic ring if a source of fluoride is present, though this is less common.

Route 2: α-Fluorination of 1-(3-methoxy-4-methylphenyl)ethanone

Q3: I am attempting a direct α-fluorination using an electrophilic fluorinating agent (e.g., Selectfluor®), but the reaction stops after monofluorination. How can I achieve difluorination?

This is a classic case of substrate deactivation. The introduction of the first electron-withdrawing fluorine atom makes the resulting α-fluoroketone significantly less prone to enolization than the starting ketone.

  • Mechanistic Insight: Electrophilic fluorination proceeds via the enol or enolate form of the ketone. The monofluorinated product is less enolic, and its α-proton is less acidic, making the formation of the second enol intermediate the rate-limiting step.[2]

  • Solution: To drive the reaction to completion, you must facilitate the enolization of the monofluorinated intermediate. This can be achieved by adding a base (e.g., K₂CO₃, Et₃N) or even a small amount of water to the reaction mixture after the initial monofluorination appears complete.[2] The base will catalyze the enolization needed for the second fluorination step.

Q4: When I try to force the second fluorination with stronger conditions, I get byproducts from fluorination on the aromatic ring. How can I avoid this?

The 3-methoxy-4-methylphenyl ring is electron-rich and thus susceptible to electrophilic attack. Aggressive fluorinating conditions can lead to competitive aromatic fluorination.[2]

  • Solution:

    • Optimize Conditions: Use milder conditions and a carefully controlled amount of the fluorinating agent.

    • Two-Step Protocol: The most reliable method is a two-step approach. First, perform the monofluorination under standard conditions. Isolate the monofluorinated ketone. Then, subject this purified intermediate to a second, more forcing fluorination step, allowing you to target the desired transformation without side reactions from the more reactive starting material.

    • Alternative Reagents: Consider alternative difluoromethylation strategies, such as those using difluorocarbene precursors or specialized nucleophilic difluoromethylating agents like PhSO₂CF₂H, which often offer better chemoselectivity.[3][4]

Visualizing the Synthetic Strategy

Workflow for Troubleshooting Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Reaction q1 Check Lewis Acid Stoichiometry start->q1 q2 Review Reaction Temperature Profile q1->q2 >=1.0 eq. a1 Use >1.0 eq. of Lewis Acid q1->a1 <1.0 eq. q3 Verify Reagent Quality & Dryness q2->q3 Correct a2 Start at 0°C, then warm gently q2->a2 Incorrect q4 Confirm Order of Addition q3->q4 Confirmed a3 Use anhydrous solvents, purify reagents q3->a3 Suspect a4 Add arene to pre-formed acyl-catalyst complex q4->a4 Incorrect G sub Starting Materials p1 Friedel-Crafts Acylation sub->p1 p2 α-Fluorination Pathway sub->p2 p3 Pd-Catalyzed α-Arylation sub->p3 prod Target Ketone p1->prod sub_p1 3-methoxy-4-methylbenzene + Difluoroacylating Agent p1->sub_p1 p2->prod sub_p2 1-(3-methoxy-4-methylphenyl)ethanone + Electrophilic F+ Source p2->sub_p2 p3->prod sub_p3 α,α-Difluoroacetophenone + Aryl Halide/Boronate p3->sub_p3

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated aromatic ketones. We will delve into the common challenges, side reactions, and optimization strategies for this specific Friedel-Crafts acylation, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of this compound via Friedel-Crafts acylation of 1-methoxy-2-methylbenzene (2-methylanisole) with a difluoroacetylating agent like difluoroacetic anhydride presents a unique regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) rules predict substitution primarily at the positions ortho and para to the strongly activating methoxy group. The desired product requires acylation at the C5 position, which is meta to the methoxy group, making side reactions and isomeric impurity formation the central issues to address. This guide provides a framework for troubleshooting these specific challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A low yield is a frequent issue stemming from multiple potential sources. A systematic evaluation is key to diagnosis.[1][2]

  • Moisture Contamination: Difluoroacetic anhydride is highly susceptible to hydrolysis.[3][4] Trace amounts of water in your glassware, solvent, or starting materials will consume the anhydride, converting it to the unreactive difluoroacetic acid and reducing the amount available for the primary reaction.[5][6] Ensure all glassware is flame- or oven-dried and all reagents and solvents are strictly anhydrous.

  • Suboptimal Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature and time.[1] If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, if it is too high, it can promote side reactions like demethylation or decomposition, leading to tar formation.[7] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is also extremely sensitive to moisture. Exposure to atmospheric humidity can deactivate the catalyst, preventing the formation of the reactive acylium ion electrophile.[8]

  • Losses During Workup and Purification: The product forms a complex with the Lewis acid catalyst, which must be carefully hydrolyzed during the aqueous workup.[9] Inefficient extraction or losses during chromatographic purification can significantly impact the final isolated yield.[1]

Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 3,4-substituted product?

This is the central challenge for this synthesis. The starting material, 1-methoxy-2-methylbenzene, has two primary sites for electrophilic attack dictated by its substituents. The methoxy group is a powerful ortho, para-director, strongly activating the C4 (para) and C6 (ortho) positions.[10][11][12] The desired product requires acylation at C5, which is meta to the methoxy group.

  • Understanding the Inherent Selectivity: The formation of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethanone (acylation at C4, para to methoxy) is the kinetically and thermodynamically favored outcome. Your primary "side product" is likely the theoretically main product.

  • Strategies to Influence Regioselectivity: While forcing acylation at the C5 position is difficult, you can explore several strategies:

    • Bulky Lewis Acids: Using a sterically hindered Lewis acid-catalyst complex might disfavor attack at the more accessible C4 and C6 positions, potentially increasing the relative yield of other isomers, although this is not guaranteed to favor the C5 position.

    • Temperature Modulation: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy. Experiment with a temperature gradient to find an optimal point.[13]

    • Alternative Synthetic Routes: If high purity of the title compound is essential, a directed ortho-metalation (DoM) strategy followed by acylation, or a multi-step synthesis starting from a differently substituted precursor, may be necessary instead of a direct Friedel-Crafts approach.

Q3: My analysis shows a significant byproduct with a mass corresponding to the loss of a methyl group. What is this and how can it be prevented?

You are observing demethylation of the methoxy ether. This is a classic side reaction in Friedel-Crafts chemistry when using potent Lewis acids like AlCl₃.[14] The Lewis acid coordinates to the ether oxygen, making it a good leaving group and facilitating cleavage to form a phenol.

  • Mechanism: The AlCl₃ acts as a Lewis acid, attacking the methoxy group and leading to the formation of a methyl-aluminum complex and the corresponding phenol derivative.

  • Preventative Measures:

    • Use a Milder Catalyst: Replace AlCl₃ with a less aggressive Lewis acid such as FeCl₃ or ZnCl₂.

    • Control Stoichiometry: Use the minimum effective amount of Lewis acid. An excess will significantly increase the rate of demethylation. The reaction requires at least one equivalent of catalyst because the ketone product will complex with it.[9]

    • Maintain Low Temperature: Demethylation is highly temperature-dependent. Running the reaction at 0 °C or below can substantially suppress this side reaction.

Q4: My reaction mixture turned black and produced a significant amount of insoluble tar. What went wrong?

Tar formation is indicative of decomposition and polymerization of the aromatic starting material or product.[1] This occurs under harsh reaction conditions.

  • Cause: Highly activated aromatic rings, like 2-methylanisole, are susceptible to degradation in the presence of strong acids and high temperatures. Localized "hot spots" from a too-rapid addition of reagents can initiate this process.

  • Solutions:

    • Strict Temperature Control: Add the acylating agent and catalyst solution dropwise using an addition funnel, ensuring the internal temperature of the reaction does not rise uncontrollably.[7] An ice or dry ice/acetone bath is essential.

    • Ensure Reagent Purity: Impurities in the starting material can sometimes act as catalysts for polymerization.

    • Minimize Reaction Time: Use in-process controls (e.g., TLC) to monitor the consumption of the starting material and quench the reaction as soon as it is complete.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the precise role of the Lewis acid catalyst? A: The Lewis acid (e.g., AlCl₃) reacts with the difluoroacetic anhydride to generate a highly electrophilic acylium ion (CHF₂CO⁺).[8][15] This ion is the active electrophile that is then attacked by the electron-rich aromatic ring in the key C-C bond-forming step of the electrophilic aromatic substitution.[12]

  • Q: Why are anhydrous conditions so critical? A: Water reacts with both the Lewis acid catalyst and the difluoroacetic anhydride. It will hydrolyze the anhydride to difluoroacetic acid and react with the AlCl₃ to form aluminum hydroxides, quenching both key reagents and halting the reaction.[3][4]

  • Q: Can I use difluoroacetyl chloride instead of difluoroacetic anhydride? A: Yes, difluoroacetyl chloride is also a suitable acylating agent for Friedel-Crafts reactions.[8] The mechanism involving the generation of the acylium ion with a Lewis acid is analogous.[15] The choice between the two may depend on commercial availability, cost, and handling preferences.

  • Q: What is the proper procedure for quenching the reaction? A: The reaction must be quenched carefully to decompose the catalyst-ketone complex and any remaining catalyst. The flask should be cooled in an ice bath, and crushed ice should be added slowly and portion-wise, followed by dilute HCl. This procedure is highly exothermic and may release HCl gas, so it must be performed slowly in a well-ventilated fume hood.

Part 3: Recommended Experimental Protocol

This protocol targets the synthesis of the main isomeric product, 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethanone , as it is the most likely major product from this reaction. Adjustments based on the troubleshooting guide may be required to target other isomers.

Table 1: Reagent and Parameter Summary

Reagent/ParameterMolar Mass ( g/mol )AmountEquivalents
1-Methoxy-2-methylbenzene122.1710.0 g (81.8 mmol)1.0
Difluoroacetic Anhydride174.0415.7 g (90.0 mmol)1.1
Aluminum Chloride (AlCl₃)133.3412.0 g (90.0 mmol)1.1
Dichloromethane (DCM)-200 mL-
Reaction Temperature-0 °C to RT-
Reaction Time-2-4 hours-
Expected Yield 216.19 ~60-75% -

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (12.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: In a separate dry flask, prepare a solution of difluoroacetic anhydride (15.7 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel. Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Addition: Prepare a solution of 1-methoxy-2-methylbenzene (10.0 g) in anhydrous dichloromethane (50 mL). After the complete addition of the anhydride, add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add crushed ice portion-wise to the flask to quench the reaction. Once the initial exothermic reaction subsides, slowly add 100 mL of 2M HCl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Part 4: Visualization of Reaction Pathways

Diagram 1: Main Reaction Pathway

Main_Reaction Anhydride Difluoroacetic Anhydride Acylium Acylium Ion Electrophile Anhydride->Acylium Activation AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->Acylium Activation Arene 1-Methoxy-2- methylbenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma Electrophilic Attack Acylium->Sigma Electrophilic Attack Product Target Ketone (Isomer Mixture) Sigma->Product Deprotonation (Aromaticity Restored)

Caption: Primary Friedel-Crafts acylation pathway.

Diagram 2: Key Side Reactions

Side_Reactions Start 1-Methoxy-2-methylbenzene (Starting Material) Conditions Reaction Conditions (AlCl₃, Temp, Time) Start->Conditions DesiredProduct Desired Product (Acylation at C5) MajorIsomer Major Isomer (Acylation at C4/C6) Demethylated Demethylated Product (Phenol) Tar Decomposition (Tar) Conditions->DesiredProduct Minor Pathway (Kinetically Unfavored) Conditions->MajorIsomer Major Pathway (Ortho/Para Directed) Conditions->Demethylated High Temp / Excess AlCl₃ Conditions->Tar High Temp / Long Reaction Time

Caption: Competing side reaction pathways.

References

  • Troubleshooting: How to Improve Yield . University of Rochester. [Link]

  • Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts . ScienceDirect. [Link]

  • Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements . PubMed. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Understanding Ortho, Para, and Meta Directors . Master Organic Chemistry. [Link]

  • Chemistry of Acid Anhydrides . LibreTexts Chemistry. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . Beilstein Journal of Organic Chemistry. [Link]

  • What are some common causes of low reaction yields? . Reddit. [Link]

  • A Convenient Method for Synthesizing 3,5,7-Trihydroxy-6,8-dimethoxyflavones and 5,7-Dihydroxy-3,6,8-trimethoxyflavones . Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis method of difluoroacetic anhydride.
  • EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations . The Chemistry Tutorial. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. [Link]

  • Ortho, Para, Meta - Chemistry Steps . Chemistry Steps. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges . National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Acylation Lab Handout . University of Wisconsin-Madison. [Link]

  • Ortho-, Meta, and Para directors in electrophilic aromatic substitution . Chemistry Steps. [Link]

  • Reactions of Acid Anhydrides . Reactory. [Link]

  • Acid Anhydride Chemistry . LibreTexts Chemistry. [Link]

  • Anhydride Hydrolysis . YouTube. [Link]

Sources

troubleshooting 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone instability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for α,α-difluoro ketones like this compound are susceptibility to hydrolysis, particularly under basic conditions, and potential photodegradation upon exposure to UV light. While the C-F bonds are strong, the difluoromethyl ketone moiety can be sensitive to certain nucleophiles and enzymatic degradation.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place. For related fluorinated acetophenones, storage at 2-8°C is often recommended.[1]

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation may include a change in color or the formation of a precipitate. Analytically, the appearance of new peaks in your NMR or LC-MS spectra is a clear indicator of degradation. Common degradation products may result from hydrolysis of the ketone or ether functionalities.

Q4: Is this compound sensitive to moisture?

A4: Yes, α,α-difluoro ketones can be susceptible to hydration of the carbonyl group to form a gem-diol hydrate, although this is often a reversible process. It is crucial to handle the compound in a dry environment and use anhydrous solvents to prevent hydration and potential hydrolysis.

In-Depth Troubleshooting Guides

Troubleshooting Synthesis and Purification

Researchers may encounter several challenges during the synthesis and purification of this compound. This section provides a logical approach to identifying and resolving common issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Inefficient fluorinating agent.Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. Optimize the reaction temperature; some fluorination reactions require elevated temperatures. Consider alternative fluorinating agents such as Deoxo-Fluor®, which can be more stable and reactive than DAST.
Formation of Side-Products Over-fluorination or reaction at other sites on the aromatic ring.Use a stoichiometric amount of the fluorinating agent. Control the reaction temperature carefully, as higher temperatures can lead to less selectivity.
Incomplete Removal of Reagents/Solvents Inadequate work-up or purification procedures.Employ an appropriate aqueous work-up to remove unreacted reagents. Utilize column chromatography with a suitable solvent system for effective purification. Confirm purity by NMR and LC-MS.

Experimental Protocol: General Synthesis of a Substituted 2,2-Difluoroacetophenone

This protocol is a general guideline based on common synthetic routes for α,α-difluoro ketones and should be adapted and optimized for the specific synthesis of this compound.

  • Starting Material Preparation: Begin with the corresponding acetophenone precursor, 1-(3-methoxy-4-methylphenyl)ethanone.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting acetophenone in an anhydrous solvent (e.g., dichloromethane or THF).

  • Fluorination: Cool the solution to the desired temperature (typically 0 °C to room temperature) in an ice bath. Slowly add the fluorinating agent (e.g., DAST or Deoxo-Fluor®) dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water while maintaining a low temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

DOT Diagram: Troubleshooting Synthesis Workflow

G cluster_synthesis Synthesis Troubleshooting start Low Yield or Impurities in Synthesis check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Optimize Work-up and Purification analyze_impurities Characterize Impurities (NMR, MS) solution2 Adjust Stoichiometry or Change Reagent analyze_impurities->solution2 side_reactions Side Reactions Occurring? incomplete_reaction->side_reactions No solution1 Increase Reaction Time or Temperature incomplete_reaction->solution1 Yes purification_issue Purification Ineffective? side_reactions->purification_issue No side_reactions->solution2 Yes purification_issue->analyze_impurities No solution3 Modify Extraction or Chromatography purification_issue->solution3 Yes

Caption: A workflow for troubleshooting common synthesis issues.

Investigating Compound Instability and Degradation

Understanding the potential degradation pathways of this compound is crucial for ensuring the integrity of experimental results.

  • Hydrolysis: The ketone functional group can undergo hydrolysis, particularly in the presence of strong acids or bases, to potentially yield 3-methoxy-4-methylbenzoic acid and difluoromethane. The ether linkage may also be susceptible to cleavage under harsh acidic conditions. Basic hydrolysis of esters is a well-established reaction that proceeds via nucleophilic acyl substitution.[2][3]

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo degradation upon exposure to light, especially UV radiation. This can involve complex radical pathways leading to a variety of degradation products.[4][5]

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition. The thermal stability of aromatic ketones can be influenced by their substitution pattern.[6][7]

Protocol for a Forced Degradation Study

To assess the stability of this compound, a forced degradation study can be performed under various stress conditions.

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose the sample solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 80 °C).

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS, to quantify the remaining parent compound and identify any degradation products.

  • Control: Maintain a control sample at ambient conditions, protected from light, to compare against the stressed samples.

DOT Diagram: Degradation Pathway Analysis

G cluster_degradation Degradation Analysis start Observed Compound Instability check_storage Verify Storage Conditions (Temp, Light, Air) start->check_storage check_solvent Assess Solvent Purity and Stability check_storage->check_solvent hydrolysis Suspect Hydrolysis? check_solvent->hydrolysis photodegradation Suspect Photodegradation? hydrolysis->photodegradation No solution_hydrolysis Use Anhydrous Solvents, Control pH hydrolysis->solution_hydrolysis Yes thermal_degradation Suspect Thermal Degradation? photodegradation->thermal_degradation No solution_photo Protect from Light (Amber Vials) photodegradation->solution_photo Yes solution_thermal Store at Recommended Temperature thermal_degradation->solution_thermal Yes analyze_degradants Identify Degradants (LC-MS, NMR) thermal_degradation->analyze_degradants No solution_hydrolysis->analyze_degradants solution_photo->analyze_degradants solution_thermal->analyze_degradants

Caption: A decision tree for investigating the root cause of compound instability.

Purity, Analysis, and Handling

Ensuring the purity and proper handling of this compound is paramount for reproducible and reliable experimental outcomes.

Analytical Techniques for Purity Assessment
Technique Purpose Expected Observations
¹H NMR Structural confirmation and detection of proton-containing impurities.Aromatic protons will show characteristic splitting patterns. The methoxy and methyl groups will appear as singlets.
¹³C NMR Confirmation of the carbon skeleton.The carbonyl carbon will have a distinct chemical shift. Carbons attached to fluorine will show characteristic C-F coupling.
¹⁹F NMR Direct detection and quantification of the difluoromethyl group and any fluorine-containing impurities.A single signal (likely a triplet due to coupling with the adjacent carbonyl group's carbon) is expected for the CF₂ group.
LC-MS Purity determination and identification of impurities and degradation products.A single major peak should be observed for the pure compound. The mass spectrum will show the molecular ion peak.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of non-volatile impurities.A sharp, symmetrical peak for the main compound. Impurities will appear as separate peaks.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest. (n.d.). Retrieved February 19, 2026, from [Link]

  • Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor | Request PDF - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28). Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - ResearchGate. (2024, February 15). Retrieved February 19, 2026, from [Link]

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - Beilstein Journals. (2013, November 14). Retrieved February 19, 2026, from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Retrieved February 19, 2026, from [Link]

  • The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. (2026, January 29). Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines | Organic Letters. (2007, June 29). Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines - PubMed. (2007, July 19). Retrieved February 19, 2026, from [Link]

  • Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. (2025, August 5). Retrieved February 19, 2026, from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2 Overview on PFAS analytical methods - Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4). Retrieved February 19, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved February 19, 2026, from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved February 19, 2026, from [Link]

  • 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone - PubChem - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Acetophenone Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2,2-diethoxy-1-(3-fluoro-4-pyridinyl)ethanone,CAS No.1564873-16-0. (n.d.). Retrieved February 19, 2026, from [Link]

  • Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved February 19, 2026, from [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2025, March 18). Retrieved February 19, 2026, from [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. (2013, March 8). Retrieved February 19, 2026, from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). Retrieved February 19, 2026, from [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23). Retrieved February 19, 2026, from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K. (2012, February 22). Retrieved February 19, 2026, from [Link]

Sources

catalyst selection for efficient synthesis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Selection for 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone Synthesis

Executive Summary: The "Demethylation Trap"

You are likely attempting to synthesize This compound via Friedel-Crafts acylation of 2-methoxytoluene (2-methylanisole) using difluoroacetyl chloride or anhydride.

The Critical Issue: The industry-standard catalyst, Aluminum Chloride (


) , is a double-edged sword for this specific substrate. While it effectively promotes acylation, it is also a potent Lewis acid for ether cleavage (demethylation) .
  • Symptom: You observe a new spot on TLC that is more polar than expected, or your NMR shows a phenol (-OH) instead of a methoxy (-OMe).

  • Root Cause:

    
     coordinates with the methoxy oxygen, facilitating nucleophilic attack (often by 
    
    
    
    ) on the methyl group, converting your target into the phenol byproduct.

This guide provides a validated catalyst selection matrix to bypass this failure mode while maintaining high yields.

Part 1: Catalyst Selection Matrix

Do not default to


 without evaluating these alternatives. The presence of the difluoroacetyl  group (electron-withdrawing) makes the carbonyl highly electrophilic, requiring careful balance.
CatalystLewis AcidityDemethylation RiskYield PotentialRecommendation

(Tin(IV) Chloride)
Moderate-HighLow High (85-95%)PRIMARY CHOICE. Best balance of reactivity and substrate tolerance.

(Aluminum Chloride)
Very HighHigh Variable (40-60%)Avoid unless strictly temperature-controlled (<0°C) and quenched rapidly.

(Iron(III) Chloride)
ModerateLowModerate (60-75%)Good alternative if

is unavailable. Less hygroscopic handling issues.

(Scandium Triflate)
TunableNegligibleHigh (>90%)Premium Choice. Ideal for high-value/late-stage synthesis. Recyclable.

(Zinc Chloride)
Low-ModerateNoneLow (<50%)Too weak for difluoroacetyl chloride without activation additives.[1]

Part 2: Technical Deep Dive & Regioselectivity

Regiochemical Logic

Your substrate is 2-methoxytoluene (1-methyl-2-methoxybenzene).

  • Methoxy Group (-OMe): Strong ortho/para director.

  • Methyl Group (-Me): Weak ortho/para director.

The directing effects cooperate to favor the position para to the methoxy group (Position 5 relative to methyl).

  • Acylation Site: C5 (becomes C1 in product numbering).

  • Result: 1-(3-methoxy-4-methylphenyl)...

  • Verification: This matches your target structure. Steric hindrance from the methyl group blocks the position ortho to the methoxy group (C3), and the position meta to the methoxy group is electronically disfavored.

Reaction Pathway & Failure Modes

The following diagram illustrates the successful pathway vs. the demethylation failure mode.

ReactionPathway Figure 1: Divergent pathways based on catalyst selection. Substrate 2-Methoxytoluene Complex Acylium Ion Complex Substrate->Complex + Catalyst Reagent Difluoroacetyl Chloride Reagent->Complex Target Target Ketone (2,2-Difluoro...) Complex->Target SnCl4 / Low Temp (Kinetic Control) Phenol Byproduct: Phenol (Demethylated) Complex->Phenol AlCl3 / High Temp (Ether Cleavage)

Part 3: Optimized Experimental Protocol ( Method)

Objective: Synthesis of this compound minimizing ether cleavage.

Reagents:

  • 2-Methoxytoluene (1.0 equiv)

  • Difluoroacetyl chloride (1.2 equiv)

  • 
     (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.

  • Solvent: Add anhydrous DCM (5 mL/mmol substrate) and cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise. Note: 
    
    
    
    fumes; use a syringe with a long needle.
  • Acylating Agent: Add difluoroacetyl chloride (1.2 equiv) dropwise at 0°C. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Dissolve 2-methoxytoluene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Do not let the temperature rise above 5°C.

    • Why? Controlling exotherm prevents thermodynamic equilibration to the demethylated product.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2-4 hours. Monitor by TLC.

  • Quench: Pour the mixture slowly into ice-cold 1M HCl .

    • Critical: Vigorous stirring is required to break the Tin-Ketone complex.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    

Part 4: Troubleshooting & FAQs

Q1: My NMR shows the correct aromatic signals, but the carbonyl peak is missing or shifted. Did the reaction fail? A: Not necessarily. Difluoromethyl ketones are highly electrophilic and readily form hydrates (gem-diols) or hemiacetals in the presence of moisture or alcohols during workup.

  • Check: Look for a broad singlet (OH) and a shift in the

    
     carbon signal in 
    
    
    
    NMR (hydrates shift upfield ~95 ppm vs ~185 ppm for ketone).
  • Fix: Store the product in a desiccator. If the hydrate is stable, you may need to dehydrate it using toluene reflux with a Dean-Stark trap or treat with molecular sieves.

Q2: I see a spot just below my product on TLC. What is it? A: This is likely the demethylated phenol byproduct .

  • Test: Treat a small TLC sample with base (e.g.,

    
    ). If the spot stays at the baseline (phenolate formation), it is the phenol.
    
  • Solution: Switch from

    
     to 
    
    
    
    or lower the reaction temperature. Ensure your reaction time is not excessive.

Q3: Can I use Difluoroacetic Anhydride instead of the Chloride? A: Yes, but you must modify the catalyst stoichiometry.

  • Adjustment: Anhydrides produce free acid as a byproduct, which can deactivate Lewis acids. Use 2.0 - 2.2 equivalents of

    
     or 
    
    
    
    (one to activate the anhydride, one to complex the leaving carboxylate).

Q4: The reaction stalls at 60% conversion. A: This is often due to product inhibition . The electron-rich carbonyl of the product complexes with the catalyst more strongly than the starting acyl chloride.

  • Fix: Increase catalyst loading to 1.5 equiv. Alternatively, use Nitromethane as a co-solvent. Nitromethane solvates the acylium complex and prevents precipitation/inactivation of the catalyst.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Effenberger, F., & Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 11(4), 300-301. Link

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Synlett, 1994(7), 545-546. (Demonstrates the utility of Triflates for sensitive substrates). Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 97(3), 757-786. (Background on fluorinated group stability). Link

  • Akiyama, T. (2007). "Stronger Brønsted Acids."[3] Chemical Reviews, 107(12), 5744–5758. (Discusses activation of carbonyls).[4][5] Link

Sources

Technical Support Center: Storage and Stability of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to prevent the decomposition of this valuable compound during storage. Our goal is to ensure the long-term integrity and purity of your experimental materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The stability of this compound can be compromised by several environmental factors. The main contributors to degradation are:

  • Moisture: The difluoromethyl ketone moiety can be susceptible to hydrolysis, a reaction catalyzed by the presence of water. This is a common degradation pathway for many pharmaceutical intermediates.[1]

  • Light: Aromatic ketones are often photosensitive. Exposure to light, particularly UV radiation, can trigger photochemical reactions leading to decomposition.[2]

  • Elevated Temperatures: Heat can accelerate the rates of all chemical degradation processes, including hydrolysis, oxidation, and thermal decomposition.[1][3]

  • Oxygen: The methoxy and methyl electron-donating groups on the aromatic ring can increase its susceptibility to oxidation, a process that can be initiated by light, heat, or the presence of trace metal ions.[4][5]

Q2: I've noticed a slight discoloration (yellowing) of my stored compound. What could be the cause?

A2: A change in color is a common visual indicator of chemical degradation, particularly oxidation.[2] For aromatic compounds, the formation of colored byproducts is often the result of oxidative coupling or other complex degradation pathways that lead to extended conjugated systems. It is crucial to re-analyze the purity of the material if any discoloration is observed.

Q3: What are the optimal storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at or below -20°C in a freezer.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Light: Protect from light by storing in an amber glass vial or other opaque container.[1]

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air. For added protection, the container can be wrapped with parafilm.

Q4: Is the compound sensitive to acidic or basic conditions?

A4: Yes, the stability of the compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ketone functional group.[1] Therefore, it is crucial to avoid contact with acidic or basic residues during storage. Ensure all storage containers are clean and neutral.

Troubleshooting Guide: Common Stability Issues

Symptom Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).1. Confirm the identity of the new peaks using mass spectrometry (see Protocol 3).2. Review storage conditions against the recommendations (low temperature, inert atmosphere, protection from light).3. Perform a forced degradation study (see Protocol 2) to identify the specific degradation pathway.
Decrease in the main peak area/purity over time Gradual decomposition of the compound.1. Re-evaluate storage conditions immediately.2. Consider aliquoting the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere upon opening.
Change in physical appearance (e.g., color change, clumping) Oxidation or moisture absorption.1. Discontinue use of the affected batch for critical experiments.2. Re-test the material's purity and structure.3. If moisture is suspected, consider drying the material under vacuum, though this may not reverse hydrolysis.

Potential Decomposition Pathways

The structure of this compound presents several potential pathways for decomposition. Understanding these can aid in preventing degradation.

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for the routine monitoring of the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

2. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water) to a final concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Compound B Dissolve in Acetonitrile (1 mg/mL stock) A->B C Dilute with Mobile Phase (50 µg/mL final) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Data Analysis (Purity Calculation) F->G

Caption: Workflow for routine purity assessment by HPLC-UV.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to understand its stability profile and to identify potential degradation products.[3][6][7][8]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions (in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz vial) to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • After the specified time, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to a control sample (unstressed) to identify degradation peaks.

Protocol 3: Identification of Degradation Products by GC-MS

This protocol is for the qualitative analysis of impurities and degradation products.

1. Materials and Reagents:

  • Degraded sample from forced degradation study or a suspect stored sample.

  • Suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS system.

2. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3. Sample Preparation:

  • If the sample is a solution, it may be injected directly if the solvent is compatible. Otherwise, perform a liquid-liquid extraction into a volatile organic solvent.[9]

  • If the sample is a solid, dissolve it in a suitable volatile solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the GC-MS.

  • Analyze the resulting total ion chromatogram (TIC) to identify impurity peaks.

  • Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18). Blog.
  • GC/MS Identification of Impurities - Medistri SA. (2024, August 12). Medistri SA.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Pharmaceutical Technology.
  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry.
  • The interaction of a phenolic anti-oxidant and an aromatic amine in a thermo-oxidative ageing process. (2001, August 22).
  • A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone. (2025). BenchChem.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • An Introduction to Enols & Enolates. (2024, February 26). Making Molecules.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010, February 2). CentAUR.
  • Sample preparation GC-MS. (2025, April 29). SCION Instruments.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram.
  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. (2025, August 9).
  • Effect of phenolic antioxidants on the thermal oxidation stability of high-energy–density fuel. Chemical Engineering Science.
  • Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. Food and Chemical Toxicology.
  • Chapter 23. Carbonyl Alpha Substitution Reactions. MSU chemistry.
  • Separation of Acetophenone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Alpha Halogenation of Enols and Enol
  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). Molecules.
  • A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. (2016, October 29).
  • Analysis of Essential Oils Using GC- FID And GC-MS.
  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024, February 8). Unich.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology.
  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015, January 26). American Pharmaceutical Review.
  • Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives | Request PDF. (2025, August 9).
  • 2,2-Difluoroacetophenone 395-01-7. Sigma-Aldrich.
  • Solvent effects in the acid-catalysed hydrolysis of ω-diazoacetophenones in aqueous dioxan. Journal of the Chemical Society B: Physical Organic.

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and biological properties. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to its profound influence on factors like metabolic stability, lipophilicity, and binding affinity[1][2]. The difluoromethyl ketone moiety (-COCF₂H) is of particular interest, serving as a versatile electrophilic warhead in the design of reversible covalent inhibitors[3].

The unambiguous structural characterization of these complex fluorinated molecules is paramount. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of molecular architecture. Its ability to probe the local electronic environment of ¹H, ¹³C, and ¹⁹F nuclei, and the spin-spin couplings between them, provides a definitive structural fingerprint[1][4].

This guide presents a comprehensive analysis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone, a representative difluoromethyl ketone. We will delve into a detailed interpretation of its predicted ¹H, ¹³C, and ¹⁹F NMR spectra, provide a robust experimental protocol, and compare the insights gained from NMR with those from complementary analytical techniques. Our approach is grounded in explaining the causality behind spectral features and experimental choices, providing a self-validating framework for researchers in the field.

Caption: Molecular structure of this compound.

Part 1: Predictive NMR Spectral Analysis

A priori analysis of the expected NMR spectra is a critical first step. It allows for targeted data acquisition and provides a theoretical framework for interpreting the experimental results. The predictions below are based on established substituent effects and known data for analogous fluorinated acetophenones[5][6][7][8].

¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show five distinct signals:

  • Aromatic Protons (δ 7.5-7.8 ppm): The three protons on the phenyl ring (H-2, H-5, H-6) will appear in the downfield aromatic region. The electron-withdrawing difluoroacetyl group deshields these protons.

    • H-2: Expected around δ 7.6 ppm as a doublet.

    • H-5: Expected around δ 7.5 ppm as a singlet or narrow doublet.

    • H-6: Expected around δ 7.7 ppm as a doublet.

  • Difluoromethyl Proton (δ 6.1 ppm, 1H): The single proton on the α-carbon (-CO-CH F₂) is significantly deshielded by the adjacent carbonyl group and the two geminal fluorine atoms. Its signal will be split into a characteristic triplet due to coupling with the two equivalent fluorine nuclei (²JHF). This geminal H-F coupling constant is typically in the range of 40-60 Hz[9].

  • Methoxy Protons (δ 3.9 ppm, 3H): The three protons of the methoxy group (-OCH ₃) will appear as a sharp singlet , as they have no adjacent protons to couple with.

  • Methyl Protons (δ 2.3 ppm, 3H): The three protons of the aromatic methyl group (-CH ₃) will also appear as a sharp singlet .

¹⁹F NMR Spectrum (470 MHz, CDCl₃)

Fluorine-19 NMR is exceptionally sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds[10][11][12].

  • Difluoromethyl Fluorines (δ -110 to -125 ppm, 2F): The two fluorine atoms of the difluoromethyl group are chemically equivalent. Their signal will appear as a doublet due to coupling with the single geminal proton (²JFH). The coupling constant will be identical to that observed in the ¹H spectrum (~40-60 Hz)[9]. The chemical shift is referenced to CFCl₃ at 0 ppm[10][13].

¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal all ten carbon atoms in the molecule. A key feature will be the splitting of carbon signals due to C-F coupling, which provides invaluable structural confirmation[4][14].

  • Carbonyl Carbon (C=O, δ ~185 ppm): The ketone carbonyl carbon is significantly deshielded. It will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF ≈ 25-35 Hz)[8][15].

  • Difluoromethyl Carbon (-CHF₂, δ ~112 ppm): This carbon will be observed as a triplet with a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz)[15][16]. This large coupling is a hallmark of directly bonded fluorine.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the carbonyl group (C-1) will exhibit a small triplet splitting due to three-bond coupling to the fluorine atoms (³JCF)[9].

  • Methoxy Carbon (-OCH₃, δ ~56 ppm): A single peak in the typical region for methoxy carbons.

  • Methyl Carbon (-CH₃, δ ~21 ppm): A single, upfield peak corresponding to the methyl group.

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Multiplicity (from C-F coupling) Predicted ¹⁹F Shift (ppm) Multiplicity
-COC HF6.1Triplet (t)~112Triplet (t), ¹JCF ≈ 250 Hz-115Doublet (d)
Ar-H (H-2,5,6)7.5 - 7.8Multiplet (m)----
-OC H₃3.9Singlet (s)~56Singlet (s)--
Ar-C H₃2.3Singlet (s)~21Singlet (s)--
C =O--~185Triplet (t), ²JCF ≈ 30 Hz--
Ar-C --110 - 160C-1 shows ³JCF--

Table 1: Summary of Predicted NMR Spectral Data for this compound.

Part 2: A Validated Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to be a self-validating system for the analysis of fluorinated ketones.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solubilize 1. Solubilize ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Standard 2. Add internal standard. (e.g., TMS for 1H/13C). Solubilize->Standard Vortex 3. Vortex until homogeneous. Standard->Vortex Transfer 4. Transfer to a 5mm NMR tube. Vortex->Transfer Lock 5. Insert sample, lock, and shim the instrument. Transfer->Lock Acquire_H1 6. Acquire 1D 1H Spectrum. (Ensure sufficient relaxation delay). Lock->Acquire_H1 Acquire_F19 7. Acquire 1D 19F Spectrum. (Proton-decoupled). Acquire_H1->Acquire_F19 Acquire_C13 8. Acquire 1D 13C Spectrum. (Proton-decoupled). Acquire_F19->Acquire_C13 Process 9. Fourier Transform, phase correct, and baseline correct all spectra. Acquire_C13->Process Reference 10. Calibrate chemical shifts (1H/13C to TMS at 0 ppm). Process->Reference Integrate 11. Integrate signals and analyze coupling constants. Reference->Integrate

Caption: Standard workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak. For compounds with poor solubility, Acetone-d₆ or DMSO-d₆ can be used. The choice of solvent is crucial as it can influence chemical shifts[17].

    • Concentration: Weigh approximately 10-20 mg of the purified compound directly into a clean vial. Add ~0.6 mL of the chosen deuterated solvent.

    • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm)[13][18]. For quantitative ¹⁹F NMR, a separate internal standard like trifluorotoluene may be required, though for routine characterization, referencing to the instrument's frequency is often sufficient[2].

    • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A relaxation delay (d1) of at least 2-5 seconds is recommended to allow for full magnetization recovery, ensuring accurate signal integration.

    • ¹⁹F Spectrum: Switch the probe to the ¹⁹F channel. Acquire a ¹⁹F spectrum, typically with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings (though the coupled spectrum is needed to observe the doublet structure).

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment requires a larger number of scans (from hundreds to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift axis using the TMS signal for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Measure the coupling constants (J-values) in Hz from all spectra to confirm connectivity.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, a multi-technique approach provides the most robust and comprehensive characterization. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are indispensable complementary methods.

Technique Information Provided for this compound Strengths Limitations
NMR Spectroscopy - Definitive atom connectivity (¹H, ¹³C, ¹⁹F).- Stereochemical and conformational details.- Unambiguous isomer differentiation.- Quantitative analysis.[11]- Provides the most detailed structural information.- Non-destructive.- ¹⁹F NMR is highly sensitive and specific.[19]- Lower sensitivity compared to MS.- Requires higher sample purity and quantity.- Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) - Accurate molecular weight (confirms molecular formula C₁₀H₁₀F₂O₂).- Fragmentation pattern confirms key substructures (e.g., loss of -CHF₂, cleavage of the methoxy-methylphenyl group).- Extremely high sensitivity (sub-picogram).- Provides exact mass and molecular formula (HRMS).- Fast analysis time.- Does not provide information on atom connectivity or stereochemistry.- Isomer differentiation can be difficult or impossible.- Destructive technique.
Infrared (IR) Spectroscopy - Presence of key functional groups: - Strong C=O stretch (~1700 cm⁻¹). - Strong C-F stretches (~1100-1200 cm⁻¹). - Aromatic C=C and C-H bands. - C-O ether stretch.- Fast, simple, and inexpensive.- Excellent for identifying functional groups.- Can be used for solid, liquid, or gas samples.- Provides limited information on the overall molecular skeleton.- Cannot distinguish between isomers with the same functional groups.- Spectrum can be complex in the "fingerprint" region.

Part 4: Advanced Interpretation & Confirmation

For complex molecules or to resolve any spectral ambiguities, two-dimensional (2D) NMR experiments are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signal at δ 6.1 ppm to the carbon signal at δ ~112 ppm (-CHF₂), the methoxy protons to the methoxy carbon, and so on.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. It is exceptionally powerful for piecing together the molecular skeleton.

H_CHF2 H (δ 6.1) C_CO C=O (δ ~185) H_CHF2->C_CO ²JHC C_Ar1 C-1 (Aromatic) H_CHF2->C_Ar1 ³JHC C_CHF2 -CHF2 (δ ~112) H_CHF2->C_CHF2 ¹JHC (HSQC)

Caption: Key HMBC correlations from the difluoromethyl proton.

In our target molecule, an HMBC spectrum would show a correlation from the difluoromethyl proton (H at δ 6.1 ppm) to both the carbonyl carbon (C=O, ²JHC) and the aromatic carbon C-1 (³JHC). This single experiment unequivocally confirms the connection of the difluoroacetyl group to the aromatic ring.

Conclusion

The structural elucidation of this compound serves as an excellent model for the comprehensive analysis required for novel fluorinated compounds. While MS and IR provide rapid confirmation of molecular weight and functional groups, only NMR spectroscopy delivers the detailed, unambiguous portrait of atomic connectivity necessary for absolute structural confirmation. The predictable and informative nature of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants makes the combined use of ¹H, ¹³C, and ¹⁹F NMR a uniquely powerful and self-validating system. By integrating predictive analysis with a robust experimental protocol and complementary techniques, researchers can confidently and efficiently characterize these vital molecules, accelerating progress in drug discovery and chemical science.

References

  • Baran, K. T., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]

  • O'Hagan, D. (2008). Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. Journal of Organic Chemistry. Note: While the specific article is behind a paywall, the introduction frequently cites the prevalence of fluorine in pharmaceuticals.
  • SpectraBase. (n.d.). 4-Fluoroacetophenone. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

  • Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Retrieved from [Link]

  • American Institute of Physics. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of difluoromethyl ketones (DFMKs) with relevant.... Retrieved from [Link]

  • Gryff-Jones, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Note: This is a duplicate of reference 9, provided for context.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Mechanochemical difluoromethylations of ketones. PMC. Retrieved from [Link]

  • University of Mississippi eGrove. (n.d.). Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. Retrieved from [Link]

  • Han, C., et al. (2014). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC. Retrieved from [Link]

  • Reports in Organic Chemistry. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Retrieved from [Link]

  • Chem-Space. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR data for 4e and 4f at different concentrations. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from [Link]

  • University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022). 13 C-NMR. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Nature Communications. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]

  • Chegg. (2021). Assign the peaks of H NMR spectrum of 3-Nitro-4-methoxyacetophenone.... Retrieved from [Link]

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X-ray crystallography of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the X-ray crystallographic analysis of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone . As a difluoromethyl ketone (


-ketone), this molecule represents a critical bioisostere in medicinal chemistry, offering a "Goldilocks" zone between the metabolic instability of non-fluorinated acetophenones and the steric bulk/chemical inertness of trifluoromethyl analogs.

This document objectively compares the structural performance of this derivative against its primary alternatives (Non-fluorinated and Trifluoromethyl analogs), supported by experimental protocols for overcoming the specific crystallization challenges posed by the lipophilic


 moiety.

Structural Comparative Analysis

To understand the utility of the 2,2-difluoro derivative, we must compare its solid-state behavior against its structural neighbors. The presence of the


 group introduces unique electronic and steric properties that dictate crystal packing.
Performance Matrix: Difluoro vs. Alternatives
FeatureNon-Fluorinated (Acetophenone)2,2-Difluoro Derivative (Target)Trifluoromethyl Derivative (

)
H-Bond Capability Strong C-H...O donor (Methyl)Dual Mode: C-H...O donor (

) & Weak C-F...H acceptor
No C-H donor; Weak C-F acceptor only
Conformation Planar preference (low rotation barrier)s-trans Preference (Dipole minimization)Twisted (Steric bulk of

)
Lipophilicity (LogP) LowModerate (Bioisostere sweet spot)High
Crystal Density ~1.1 - 1.2 g/cm³~1.35 - 1.45 g/cm³ (Predicted)>1.5 g/cm³
Disorder Risk LowHigh (Rotational disorder of

)
Moderate (Rotational disorder of

)
Mechanistic Insight: The "Gauche Effect" vs. Packing

In the crystal lattice, 2,2-difluoroacetophenone derivatives typically adopt an s-trans conformation , where the C=O and C-F bonds are anti-periplanar to minimize dipole repulsion [1]. However, unlike the


 analog, the 

proton is sufficiently acidic to act as a hydrogen bond donor.
  • Critical Observation: In your X-ray data, look for a "Type II" interaction where the

    
     proton forms a short contact (C-H...O) with the carbonyl oxygen of a neighboring molecule, potentially overriding the intrinsic gauche preference seen in the gas phase [2].
    

Experimental Protocols

The primary challenge with this compound is its moderate lipophilicity combined with the rotational freedom of the methoxy group. Standard evaporation often yields oils.

Protocol A: Optimized Crystallization Workflow

Rationale: The "Anti-Solvent Vapor Diffusion" method is superior here because it slowly increases supersaturation, allowing the flexible methoxy and difluoroacetyl groups to lock into an ordered lattice rather than precipitating as an amorphous solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of a moderately polar solvent. Ethyl Acetate or Dichloromethane (DCM) are recommended due to the compound's solubility profile.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial size). Dust particles act as nucleation sites for twinning, which must be avoided.

  • The "Trap": Place the open inner vial inside a larger jar (20 mL scintillation vial).

  • Anti-Solvent: Carefully add 3-5 mL of n-Hexane or Pentane into the outer jar. Do not let the liquids touch.

  • Equilibration: Seal the outer jar tightly. Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.

  • Timeline: Inspect under polarized light after 48-72 hours.

Visualization: Crystallization Decision Tree

The following diagram outlines the logic flow for selecting the correct crystallization method based on initial solubility results.

CrystallizationLogic Start Start: 20mg Sample SolubilityTest Solubility Test (MeOH/EtOH) Start->SolubilityTest HighSol High Solubility SolubilityTest->HighSol Dissolves Instantly LowSol Low Solubility SolubilityTest->LowSol Precipitate Remains Evap Slow Evaporation (Risk: Oil Formation) HighSol->Evap Alternative VaporDiff Vapor Diffusion (Solvent: EtOAc / Anti: Hexane) HighSol->VaporDiff Recommended HotFiltration Hot Filtration & Slow Cooling LowSol->HotFiltration ResultOil Result: Oil? Evap->ResultOil VaporDiff->ResultOil Seeding Seed with Oil trace + Lower Temp (4°C) ResultOil->Seeding Yes

Caption: Decision matrix for crystallizing lipophilic difluorinated aromatics. Vapor diffusion is prioritized to avoid oil formation common with methoxy-substituted ketones.

Data Collection & Refinement Strategy

When collecting X-ray data for this specific derivative, three specific structural artifacts are common.

The "Disorder" Challenge

The


 group often exhibits rotational disorder around the C-C bond.
  • Symptom: Elongated thermal ellipsoids on Fluorine atoms in the structure solution.

  • Fix: Collect data at 100 K (cryogenic cooling) is mandatory. Room temperature data will likely result in unresolvable disorder for the difluoroacetyl tail.

  • Refinement: If disorder persists, model the

    
     group over two positions (PART 1 / PART 2 in SHELX) and restrain geometries using DFIX/DANG commands.
    
Interaction Mapping (Hirshfeld Surface Analysis)

To validate the "performance" of the fluorine substitution, you must quantify the intermolecular contacts.

  • Workflow: Generate Hirshfeld surfaces (using CrystalExplorer or similar).

  • Target Pattern:

    • Red spots on the

      
       surface near the Carbonyl Oxygen indicate strong H-bonds.
      
    • White regions near the Fluorine atoms indicate H...F contacts.

    • Compare: If the H...F contact contribution is >10%, the fluorine is actively directing the crystal packing (a "Fluorous Effect"), validating its role as a structural anchor [3].

Visualization: Interaction Hierarchy

This diagram illustrates the competing forces you will observe in the crystal lattice.

InteractionHierarchy Molecule 2,2-Difluoro Derivative Primary Strong H-Bond (C-H...O=C) Molecule->Primary Acidic CF2-H Secondary Weak H-Bond (C-H...F-C) Molecule->Secondary Fluorine Acceptor Tertiary Pi-Stacking (Phenyl Ring) Molecule->Tertiary Methoxy-Phenyl Outcome Lattice Stability (Melting Point) Primary->Outcome Secondary->Outcome Tertiary->Outcome

Caption: Hierarchy of intermolecular forces. The acidic proton on the difluoromethyl group creates a primary H-bond donor site absent in trifluoro-analogs.

References

  • Otake, C., et al. (2021). "Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings." The Journal of Organic Chemistry, 86(6), 4638-4645.[1]

  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186. (Contextualizing the C-H...F interaction).
  • Hathwar, V. R., et al. (2015). "Intermolecular Interactions of Organic Fluorine Seen in Perspective." Crystal Growth & Design, 15(1), 22-27.

  • Prakash, G. K. S., et al. (2004). "Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers." Journal of Fluorine Chemistry, 125(4), 571-575.

Sources

A Comparative Guide to Establishing the Purity of 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. The compound 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone, a potentially crucial building block in pharmaceutical synthesis, is no exception. Its molecular integrity directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of elemental analysis as a primary method for establishing the purity of this specific fluorinated ketone. We will delve into the causality behind the technique, present a self-validating experimental protocol, and objectively compare its utility against other orthogonal analytical methods.

Pillar 1: The Principle and Power of Elemental Analysis

Elemental analysis, specifically CHNSO analysis, is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2][3] Its power in purity assessment lies in a simple, fundamental principle: a pure compound has a fixed, theoretical ratio of elements by mass, dictated by its molecular formula. For this compound (Molecular Formula: C₁₀H₁₀F₂O₂), any significant deviation from the calculated theoretical percentages of carbon and hydrogen is a direct indication of impurities.[4]

The most prevalent method for this analysis is high-temperature combustion, often referred to as the Pregl-Dumas method.[1] In this process, a precisely weighed sample is combusted in an oxygen-rich environment, converting all organic elements into simple, detectable gases (e.g., carbon to CO₂, hydrogen to H₂O).[5] These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).[6] The resulting data provides the percentage composition of the elements in the original sample.[7]

The trustworthiness of this method is anchored in its reliance on the law of definite proportions. An impurity, whether it's a residual solvent, a starting material, or a reaction byproduct, will almost invariably have a different elemental composition than the target compound. This difference skews the experimental percentages of C, H, and other elements, providing a quantifiable measure of purity. For pharmaceutical compounds, a common acceptance criterion is that the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.[8]

Pillar 2: A Comparative Look at Purity Determination Techniques

While elemental analysis provides an excellent bulk-level assessment of purity, it does not identify or quantify individual impurity species. Therefore, for comprehensive quality control in a regulated environment, it should be used in conjunction with other, complementary techniques.[9] The choice of method is critical and depends on the specific information required.[10]

TechniquePrincipleInformation ProvidedKey AdvantageKey Limitation
Elemental Analysis Combustion and quantification of elemental gases (CO₂, H₂O, etc.).[5]Bulk elemental composition (%C, %H, etc.). Confirms empirical formula.Fast, cost-effective, and provides a direct measure of bulk organic purity against a theoretical value.[1]Does not identify or quantify individual impurities; insensitive to isomeric impurities.
HPLC / UHPLC Differential partitioning of analytes between a stationary and mobile phase.[9][11]Number of components, relative peak area (% purity), and retention times of impurities.High-resolution separation of non-volatile impurities; considered a gold standard for purity analysis.[9]Requires a reference standard for absolute quantification; method development can be time-consuming.
GC (Gas Chromatography) Separation of volatile components based on their partitioning in a gaseous mobile phase.[9]Quantification of volatile impurities, particularly residual solvents.Highly sensitive and specific for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule itself.
qNMR Comparison of the integral of an analyte's NMR signal to that of a certified internal standard.[12]Absolute purity determination without needing a specific reference standard of the analyte.A primary analytical method that provides structural information and quantification simultaneously.[12]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.[9]Provides molecular weight information for impurity peaks, aiding in their identification.Powerful tool for identifying unknown impurities and degradation products.[9]More complex and expensive instrumentation; quantification can be less straightforward than HPLC-UV.

Pillar 3: Experimental Protocol & Data Interpretation

The following protocol outlines a self-validating system for determining the purity of this compound.

Calculating Theoretical Composition

First, we must establish the theoretical elemental composition based on the molecular formula C₁₀H₁₀F₂O₂ (Molar Mass: 200.18 g/mol ).

  • Carbon (C): (10 * 12.011) / 200.18 = 60.00%

  • Hydrogen (H): (10 * 1.008) / 200.18 = 5.04%

Note: Fluorine and Oxygen are typically determined by separate, specialized techniques if required and are not part of a standard CHN analysis.

Experimental Workflow: CHN Combustion Analysis

The workflow for establishing purity via elemental analysis is a systematic process designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A Accurately weigh 1-3 mg of This compound using a microbalance B Encapsulate sample in a tin container A->B Transfer C Introduce sample into the Elemental Analyzer's combustion furnace (>900°C)[3] B->C D Flash combustion in pure O₂ atmosphere C->D E Separation of gaseous products (CO₂, H₂O) via GC column D->E F Quantification by Thermal Conductivity Detector (TCD) E->F G Calculate experimental %C and %H relative to initial sample weight F->G H Compare experimental data to theoretical values G->H I Is |Exp - Theo| ≤ 0.4%?[8] H->I J Purity Confirmed I->J Yes K Purity Questionable (Investigate for impurities using orthogonal methods) I->K No

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone is a fluorinated aromatic ketone. While specific safety data for this exact isomer may be limited, its chemical structure dictates that it must be treated as a Halogenated Organic Solvent/Intermediate .

Critical Disposal Directive:

  • DO NOT dispose of down the drain.[1][2][3]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases disposal costs and complicates incineration.

  • MANDATORY: Segregate into "Halogenated Organic Waste" streams.

  • ULTIMATE FATE: High-temperature incineration with specific flue gas scrubbing to neutralize Hydrogen Fluoride (HF).

Hazard Identification & Classification (Structure-Activity Analysis)

As a specific Safety Data Sheet (SDS) for this exact molecule may be unavailable in public repositories, the following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous fluorinated acetophenones (e.g., 2-Chloro-1-(3,4-difluorophenyl)ethanone).

Chemical Structure Analysis
  • Core: Acetophenone derivative (Ketone).[4]

  • Substituents:

    • Difluoroacetyl group (-COCHF2): The critical moiety for disposal. Upon combustion, this releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.

    • Methoxy (-OCH3) & Methyl (-CH3): Electron-donating groups, likely making the compound combustible but stable under normal storage.

Inferred Hazard Profile
Hazard CategoryClassification (GHS)Operational Implication
Flammability Combustible Liquid/SolidStore away from heat/sparks.[3][5][6][7] Flash point likely >60°C.
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed. Use standard PPE (Gloves, Goggles).[8]
Skin/Eye Irritation Category 2 (Irritant)Contact causes irritation.[7] Flush immediately upon exposure.[7]
Reactivity StableIncompatible with strong oxidizers and strong bases.
Combustion HIGH HAZARD Releases HF gas. Incineration requires scrubbing.

Pre-Disposal Handling & Waste Segregation[9]

Proper segregation is the single most effective way to ensure safety and reduce disposal costs.

Waste Stream Classification

This compound falls under RCRA Waste Code F002 (Spent Halogenated Solvents) if used as a solvent, or D001/D003 (Ignitable/Reactive) depending on the specific mixture. For pure substance disposal, treat as Halogenated Organic Waste .[3]

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Glass.

    • Note: HDPE is preferred for fluorinated waste to prevent potential etching of glass if any acidic hydrolysis occurs over time.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

    • Add specific constituent name: "Contains: this compound".

    • Add Warning: "Potential HF Generation on Combustion".

Visual Decision Tree: Waste Segregation

The following logic gate ensures the material ends up in the correct waste stream.

WasteSegregation Start Waste Generation: This compound IsPure Is the waste pure substance or mixed with solvents? Start->IsPure SolventType Is the solvent Halogenated (e.g., DCM, Chloroform)? IsPure->SolventType Mixed with Solvent StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration w/ Scrubbing) IsPure->StreamA Pure Substance Aqueous Is it an aqueous mixture? SolventType->Aqueous No (Non-Halogenated) SolventType->StreamA Yes (Halogenated) StreamB STREAM B: Mixed Organic Waste (Segregate if >10% Halogen content) Aqueous->StreamB No (Organic) StreamC STREAM C: Aqueous Chemical Waste (Requires pH Adjustment/Treatment) Aqueous->StreamC Yes (Water-based)

Figure 1: Decision logic for segregating fluorinated ketone waste streams.

Detailed Disposal Workflows

Scenario A: Small-Scale Laboratory Disposal (< 1 Liter/Kg)

Objective: Safe containment and transfer to EHS.

  • Collection:

    • Do not mix with "Non-Halogenated" waste cans (e.g., Acetone/Ethanol waste).[1] The presence of fluorine requires specific incineration protocols.

    • Use a dedicated amber glass or HDPE bottle.

  • Labeling:

    • Attach the standard hazardous waste tag.

    • Check "Halogenated" and "Toxic".[3]

    • Write the full chemical name clearly.[9]

  • Storage:

    • Store in a secondary containment tray in a cool, ventilated flammables cabinet until pickup.

    • Do not store near strong bases (e.g., NaOH), as alpha-difluoro ketones can undergo haloform-type cleavage, potentially releasing difluoroacetic acid or other byproducts.

Scenario B: Large-Scale/Process Disposal (> 10 Liters/Kg)

Objective: Bulk management and off-site destruction.

  • Consolidation:

    • Bulking into 55-gallon drums (UN 1A1/1A2 steel or 1H1/1H2 plastic).

    • Plastic liners (polyethylene) are recommended to prevent corrosion of steel drums if trace acidity is present.

  • Profiling:

    • The waste profile must explicitly state "Organofluorine Compound" .

    • This alerts the incineration facility to adjust their scrubbers for HF removal.

  • Destruction Method:

    • Rotary Kiln Incineration: The industry standard.

    • Temperature: >1100°C to ensure complete destruction of the C-F bond.

    • Scrubbing: Caustic scrubbing (NaOH/Lime) is required to neutralize the HF gas generated:

      
      
      

Emergency Procedures (Spills)

Immediate Action: Evacuate the immediate area if the spill is large (>500 mL) or in a confined space.

StepActionRationale
1. PPE Wear Nitrile gloves, lab coat, and safety goggles.[3]Prevents dermal absorption and eye irritation.
2. Contain Use absorbent pads or vermiculite.Prevents spread to drains.
3.[2] Clean Scoop absorbed material into a wide-mouth HDPE jar.Prepares for solid waste disposal.
4. Decontaminate Wipe surface with soap and water.Removes oily residue.
5. Dispose Label as "Solid Debris contaminated with Halogenated Organics" .Ensures incineration of the debris.

Regulatory Compliance & Codes

When filling out waste manifests, use the following codes as a guideline (verify with local regulations):

  • US EPA (RCRA):

    • F002: Spent halogenated solvents (if applicable).[1]

    • D001: Ignitability (if flash point < 60°C).

    • U-List: (Check specific state lists; likely not U-listed by specific name, so defaults to characteristic waste).

  • European Waste Catalogue (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

    • 14 06 02:* Other halogenated solvents and solvent mixtures.[1]

References

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-1-(3,4-difluorophenyl)ethanone (Analogous Compound Safety Data). Available at: [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List). Available at: [Link]

Sources

Personal protective equipment for handling 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational containment strategies for This compound . As a fluorinated acetophenone derivative often utilized as a scaffold in kinase inhibitor synthesis (e.g., KRAS or EGFR targets), this compound presents specific risks associated with fluorinated ketones: high lipophilicity, potential volatility, and distinct permeation characteristics against standard glove materials.[1]

Chemical Identity & Hazard Classification (SAR Analysis):

  • Chemical Class: Fluorinated Aromatic Ketone / Acetophenone Derivative.

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/temperature).[1] Treat as Liquid/Vapor for safety margins.

  • Primary Hazards (Derived from Analogues CAS 403-42-9 & 845823-06-5):

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2][3][4]

    • Respiratory Irritant: May cause respiratory irritation (H335).[3][4]

    • Acute Toxicity: Harmful if swallowed (H302).

    • Reactivity: Incompatible with strong oxidizing agents and strong bases (haloform-type cleavage risk).[1]

Risk Assessment: The "Why" Behind the Protocol

Standard laboratory safety glasses and single nitrile gloves are insufficient for this compound.

  • The Ketone Permeation Factor: Ketones are notorious for rapidly swelling and permeating nitrile rubber. While this aromatic ketone is larger and less volatile than acetone, the difluoroacetyl moiety increases lipophilicity, potentially accelerating skin absorption upon breakthrough.

  • The Fluorine Effect: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon. This makes the compound more reactive toward nucleophiles (like biological proteins) compared to non-fluorinated analogs, necessitating stricter respiratory isolation.

  • Ocular Risk: Fluorinated organic vapors can cause severe lacrimation and potential corneal damage. Contact lenses should be avoided or strictly covered by unvented goggles.

PPE Matrix: The Defense System

This matrix replaces "recommendations" with mandatory operational standards .

Protection ZoneStandard Protocol (Low Risk) High-Exposure Protocol (Synthesis/Spill) Technical Rationale
Hand Protection Double Gloving (Type A): 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil)Change outer glove every 15 mins.[1]Laminate Barrier (Type B): 1. Inner: Nitrile (comfort)2. Outer: Silver Shield® / 4H® (Laminate)Required for immersion or >30 min handling.Ketones degrade nitrile. Laminate films (EVOH/PE) provide >4hr breakthrough time against ketones, whereas nitrile fails in minutes.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Side shields are NOT enough.Full Face Shield + Goggles Required during transfer of volumes >50 mL or heating.Prevents vapor absorption into mucous membranes and protects against splash trajectories.
Respiratory Fume Hood (Certified) Face velocity: 80–100 fpm.Sash height: <18 inches.Respirator (Back-up only): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]The fluorine substitution may generate trace HF if hydrolyzed/degraded; Acid Gas protection is a prudent redundancy.
Body Lab Coat (Poly/Cotton) Buttoned fully.Chem-Tape Apron / Tyvek Sleeves Over lab coat.[1]Protects personal clothing from difficult-to-detect contamination.[1]

Operational Workflow: Step-by-Step Logic

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Fluorinated powders are often static-prone.[1] Use an ionizing bar or anti-static gun to prevent dispersal during transfer.

  • Solvent Selection: If dissolving, avoid using acetone for cleaning glassware immediately, as it may co-solubilize residues and promote glove permeation. Use Ethanol or Isopropanol for initial wipes.

Phase 2: Reaction & Synthesis
  • Temperature: If heating >50°C, a reflux condenser is mandatory to prevent vapor escape.

  • Quenching: Do not quench reactions containing this intermediate with strong basic aqueous solutions without cooling, as haloform cleavage of the difluoro group can occur, releasing exothermic energy.

Phase 3: Waste Disposal
  • Classification: Segregate as "Halogenated Organic Waste."

  • Do NOT mix with: Acid waste streams (potential for HF generation) or Oxidizing waste (potential for violent reaction).

Visualized Decision Logic (Graphviz)[1]

The following diagram illustrates the decision-making process for PPE selection based on the specific task being performed.

PPE_Decision_Logic Start Task: Handle 2,2-Difluoro-1- (3-methoxy-4-methylphenyl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Volume > 10mL or Heating? Liquid->SplashRisk StandardPPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves DustRisk->StandardPPE No (Weighing inside hood) HighRiskPPE High-Exposure Protocol: - Laminate (Silver Shield) Gloves - Face Shield + Goggles - Tyvek Sleeves DustRisk->HighRiskPPE Yes (Open transfer) SplashRisk->StandardPPE No (Small scale) SplashRisk->HighRiskPPE Yes

Caption: Logic flow for selecting the appropriate PPE tier based on physical state and operational intensity.

Emergency Response Protocols

Scenario A: Ocular Exposure (Splash) [1]

  • Immediate Action: Do not rub eyes.

  • Flush: Use an eyewash station for a minimum of 15 minutes . Hold eyelids open forcibly.

  • Medical: Seek immediate medical attention. Provide the SDS (or this guide) to the physician, noting the fluorinated ketone structure.

Scenario B: Skin Contact

  • Removal: Immediately strip contaminated gloves/clothing.

  • Wash: Wash skin with lipophilic soap (e.g., dish soap) and copious water. Avoid using alcohol or acetone on skin, as this increases absorption.

  • Observation: Monitor for redness or chemical burns (delayed onset is common with fluorinated compounds).

Scenario C: Spill (>10 mL)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator (if outside the hood).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk).

  • Disposal: Scoop into a sealed container labeled "Hazardous Waste: Fluorinated Ketone."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: Fluorinated Acetophenone Derivatives (Analog Analysis). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. United States Department of Labor. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.